Dicyclopentylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUBHCENZGYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289674 | |
| Record name | Dicyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20667-16-7 | |
| Record name | Dicyclopentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dicyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopentylcyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dicyclopentylamine: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentylamine, with the systematic IUPAC name N-cyclopentylcyclopentanamine, is a secondary amine characterized by the presence of two cyclopentyl rings attached to a nitrogen atom. This symmetrical structure imparts specific physicochemical properties that make it a subject of interest in various chemical and pharmaceutical research domains. This technical guide provides an in-depth overview of the chemical properties, structure, and general experimental protocols related to this compound, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data are readily available, specific experimental values for properties such as boiling point, density, and solubility are not consistently reported in the literature.
Identification and Structure
| Property | Value | Source |
| IUPAC Name | N-cyclopentylcyclopentanamine | [1] |
| Synonyms | This compound, N,N-dicyclopentylamine | [1][2] |
| CAS Number | 20667-16-7 | [1][2] |
| Molecular Formula | C₁₀H₁₉N | [1][2] |
| Molecular Weight | 153.26 g/mol | [1] |
| Canonical SMILES | C1CCC(C1)NC2CCCC2 | [3] |
| InChI | InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | [1] |
| InChIKey | FUUUBHCENZGYJA-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | Value | Notes |
| Boiling Point | Data not available | For comparison, the related compound dipentylamine has a boiling point of 202-203 °C.[4] |
| Melting Point | >245 °C (hydrochloride salt) | The melting point of the free base is not readily available.[5] |
| Density | Data not available | For comparison, the related compound dipropylamine has a density of 0.738 g/mL.[6] |
| Solubility | Expected to be sparingly soluble in water. | As a secondary amine with significant hydrocarbon character, it is expected to be soluble in organic solvents like ethanol, diethyl ether, and chloroform. The related compound dipentylamine is very slightly soluble in water.[7][8] |
| pKa (conjugate acid) | Estimated to be around 11 | A specific experimental pKa value is not readily available. The pKa of the conjugate acid of the structurally similar diisopropylamine is 11.07, and for dipentylamine is 11.16.[8][9] |
| XLogP3-AA | 2.3 | This value indicates a moderate lipophilicity.[1] |
Chemical Structure
This compound consists of a central nitrogen atom bonded to a hydrogen atom and two cyclopentyl rings. The cyclopentyl rings are non-planar, puckered structures, which can adopt various conformations. The nitrogen atom has a lone pair of electrons, which is responsible for the basicity and nucleophilicity of the molecule.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature. However, based on general organic chemistry principles, the following sections outline representative methodologies.
Synthesis: Reductive Amination of Cyclopentanone
A common and effective method for the synthesis of secondary amines like this compound is the reductive amination of a ketone with a primary amine.[10][11] In this case, cyclopentanone can be reacted with cyclopentylamine in the presence of a reducing agent.
Reaction Scheme:
Cyclopentanone + Cyclopentylamine → this compound
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq) and cyclopentylamine (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol.
-
Reductant Addition: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of this compound due to its volatility.[12][13]
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.
-
If necessary, derivatization with a suitable agent can be performed to improve chromatographic performance, although it is often not required for secondary amines.
Instrumentation (Representative Parameters):
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Transfer Line Temperature: 280 °C.
Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 153. Key fragmentation patterns would likely involve the loss of a cyclopentyl radical (m/z 69) to give a fragment at m/z 84, and alpha-cleavage adjacent to the nitrogen atom.
Reactivity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding signaling pathways in which this compound is directly involved. Its reactivity is characteristic of a typical secondary amine.
Basicity and Salt Formation
The lone pair of electrons on the nitrogen atom makes this compound a weak base. It will react with acids to form the corresponding ammonium salts. For example, with hydrochloric acid, it will form dicyclopentylammonium chloride.
Nucleophilicity
This compound is a good nucleophile and will participate in a variety of reactions where it attacks an electrophilic center.
-
Acylation: It reacts with acid chlorides and acid anhydrides to form N,N-dicyclopentylamides. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
-
Alkylation: Reaction with alkyl halides can lead to the formation of tertiary amines and, upon further alkylation, quaternary ammonium salts.[14] The reaction conditions can be controlled to favor the desired product.
-
Reaction with Carbonyls: With aldehydes and ketones, secondary amines like this compound can form enamines.[14]
Safety and Hazards
The Globally Harmonized System (GHS) classification for this compound indicates several hazards.[1]
| GHS Hazard Statement | Description |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a secondary amine with a unique symmetrical structure. While comprehensive experimental data is not widely available, its properties and reactivity can be largely inferred from the general behavior of secondary amines. The representative protocols provided in this guide offer a starting point for researchers working with this compound. Further investigation is warranted to fully characterize its physicochemical properties and explore its potential applications in drug development and other scientific fields.
References
- 1. This compound | C10H19N | CID 247671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - this compound (C10H19N) [pubchemlite.lcsb.uni.lu]
- 4. ICSC 0537 - DI-n-PENTYLAMINE [chemicalsafety.ilo.org]
- 5. This compound hydrochloride | CAS 69053-83-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Dipropylamine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Dipentylamine | C10H23N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2,5-Dichloropentylamine | C5H11Cl2N | CID 533936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nist.gov [nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Dicyclopentylamine CAS number 20667-16-7
An In-Depth Technical Guide to Dicyclopentylamine (CAS No. 20667-16-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 20667-16-7, is a secondary amine characterized by the presence of two cyclopentyl groups attached to a nitrogen atom. Its chemical structure, N-cyclopentylcyclopentanamine, results in a molecule with moderate lipophilicity and basicity. These characteristics make it an interesting candidate for various industrial and research applications, including as a corrosion inhibitor and a synthetic building block in the development of novel chemical entities. This guide provides a comprehensive overview of its physicochemical properties, synthesis, potential applications, and toxicological profile, supported by detailed experimental protocols and logical workflow diagrams.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N | PubChem[1] |
| Molecular Weight | 153.27 g/mol | PubChem[1] |
| CAS Number | 20667-16-7 | PubChem[1] |
| IUPAC Name | N-cyclopentylcyclopentanamine | PubChem[1] |
| Synonyms | This compound, N,N-dicyclopentylamine | PubChem[1] |
| Appearance | Combustible liquid (predicted) | ECHA[1] |
| Boiling Point | 235.5 °C (predicted) | ChemSpider |
| Melting Point | -13.5 °C (predicted) | ChemSpider |
| Density | 0.89 g/cm³ (predicted) | ChemSpider |
| Solubility | Sparingly soluble in water; soluble in organic solvents | General chemical knowledge |
| XLogP3-AA | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Synthesis of this compound
This compound is most commonly synthesized via the reductive amination of cyclopentanone with cyclopentylamine. This reaction proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine product.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative laboratory-scale synthesis of this compound.
Materials:
-
Cyclopentanone (1.0 eq)
-
Cyclopentylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a solution of cyclopentanone (1.0 eq) in dichloromethane (DCM), add cyclopentylamine (1.0 eq) at room temperature with stirring.
-
Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate N-cyclopentylidenecyclopentanamine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Applications of this compound
Corrosion Inhibition
Secondary amines, particularly those with bulky alkyl groups, are known to be effective corrosion inhibitors for metals in acidic environments. The lone pair of electrons on the nitrogen atom can adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions of corrosion.
Hypothetical Corrosion Inhibition Data for Mild Steel in 1 M HCl:
| This compound Conc. (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 | 550 | 0 |
| 50 | 220 | 60.0 |
| 100 | 110 | 80.0 |
| 200 | 55 | 90.0 |
| 400 | 33 | 94.0 |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the methodology to assess the corrosion inhibition efficiency of this compound on mild steel in an acidic medium.
Materials:
-
Mild steel coupons of known dimensions and composition
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone, distilled water
-
Analytical balance
-
Water bath/thermostat
-
Electrochemical workstation with a three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference)
Procedure:
A. Weight Loss Method:
-
Coupon Preparation: Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Measurement: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in 1 M HCl solutions containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400 ppm) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
Final Measurement: After the immersion period, remove the coupons, wash them to remove corrosion products, dry, and reweigh.
-
Calculation: Calculate the corrosion rate and inhibition efficiency using the weight loss data.
B. Electrochemical Methods:
-
Cell Setup: Assemble the three-electrode cell with the mild steel working electrode immersed in the test solution (1 M HCl with and without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes.
-
Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic direction relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz) to obtain the impedance data.
-
Data Analysis: Analyze the polarization curves (Tafel plots) and Nyquist/Bode plots to determine corrosion current density, polarization resistance, and inhibition efficiency.
Building Block in Pharmaceutical Synthesis
The this compound scaffold represents a lipophilic, secondary amine moiety that can be incorporated into larger molecules. In drug development, such structures can be valuable for:
-
Modulating Physicochemical Properties: The two cyclopentyl groups can increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability.
-
Interacting with Biological Targets: The secondary amine can act as a hydrogen bond donor and acceptor, and its basicity allows for salt formation, which is often used to improve the solubility and stability of drug substances.
-
Scaffold for Further Derivatization: The amine group provides a reactive handle for the attachment of other functional groups, allowing for the exploration of structure-activity relationships.
While no major drugs are reported to contain the this compound moiety directly, it serves as a valuable intermediate for creating more complex alicyclic amine structures that are prevalent in medicinal chemistry.
Biological Activity and Mechanism of Action
Specific biological activity data for this compound is not widely available in the public domain. However, based on its structure as a secondary amine, some general predictions can be made. Secondary amines can interact with various biological targets, including:
-
Receptors: The amine group can interact with receptors that recognize endogenous amine neurotransmitters (e.g., adrenergic, dopaminergic, serotonergic receptors), potentially acting as agonists or antagonists.
-
Enzymes: It could act as an inhibitor for enzymes that have an active site complementary to its structure, such as monoamine oxidases or certain proteases.
-
Ion Channels: The protonated form of the amine could interact with and potentially block certain ion channels.
Any specific biological activity would be highly dependent on the overall three-dimensional structure of the molecule and its ability to bind to a specific biological target.
Toxicology and Safety
The available safety data for this compound indicates that it should be handled with care. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | Hazard Statement |
| Flammable Liquids | H227: Combustible liquid[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This protocol provides a general framework for assessing the acute oral toxicity of this compound.
Objective: To determine the acute oral median lethal dose (LD₅₀).
Materials:
-
This compound
-
Vehicle (e.g., corn oil or water)
-
Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant
-
Oral gavage needles
-
Animal caging and husbandry supplies
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation: Prepare the required concentrations of this compound in the chosen vehicle.
-
Initial Dosing: Dose a single animal at a starting dose level (e.g., 175 mg/kg, based on available data for related compounds).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours after dosing.
-
Sequential Dosing:
-
If the animal survives, dose the next animal at a higher dose level.
-
If the animal dies, dose the next animal at a lower dose level.
-
-
Dose Progression: Continue this sequential dosing until the stopping criteria are met (e.g., four animals have been dosed following a reversal in outcome).
-
Data Analysis: Use the pattern of outcomes (survival or death) to calculate the LD₅₀ and its confidence interval using appropriate statistical software.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
References
Dicyclopentylamine molecular weight and formula
Introduction
Dicyclopentylamine, also known as N-cyclopentylcyclopentanamine, is a secondary amine consisting of two cyclopentyl groups attached to a nitrogen atom. This guide provides a concise overview of its fundamental physicochemical properties, namely its molecular formula and molecular weight, which are crucial for its application in research and chemical synthesis.
Molecular Formula and Weight
The chemical composition and molecular mass of this compound are fundamental parameters for stoichiometric calculations in chemical reactions and for its identification and quantification through analytical methods.
The molecular formula of this compound is C10H19N [1][2][3][4]. This formula indicates that each molecule of this compound is composed of 10 carbon atoms, 19 hydrogen atoms, and one nitrogen atom.
The molecular weight of this compound is approximately 153.26 g/mol [1]. This value is calculated based on the atomic weights of its constituent elements. The monoisotopic mass, which is the mass of a molecule with the most abundant isotopes of each element, is 153.151749610 Da[1][2].
Data Summary
For clarity and ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H19N | [1][2][3][4] |
| Molecular Weight | 153.26 g/mol | [1] |
| Monoisotopic Mass | 153.151749610 Da | [1][2] |
Methodology for Determination
Computational Method:
The molecular formula and weight provided are typically computed values. The process involves:
-
Structural Elucidation: Determining the connectivity of atoms in the molecule, which for this compound is two cyclopentyl rings bonded to a nitrogen atom.
-
Atom Counting: Summing the number of atoms of each element to derive the molecular formula (C10H19N).
-
Molecular Weight Calculation: Summing the atomic weights of all atoms in the formula using the standard atomic weights from the periodic table.
Experimental Verification:
While the calculated values are highly accurate, experimental techniques can be used for confirmation.
-
Mass Spectrometry: This is a primary technique for determining the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate measurement of the monoisotopic mass, which can be used to confirm the elemental composition and thus the molecular formula.
Logical Relationship of Molecular Properties
The relationship between the elemental composition, molecular formula, and molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow for this compound.
Caption: Logical flow from elemental composition to molecular formula and weight.
References
Spectroscopic Profiling of Dicyclopentylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for dicyclopentylamine, a secondary amine of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by comparative data from analogous structures such as cyclopentylamine and general spectral characteristics of secondary amines. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the two cyclopentyl rings and the proton on the nitrogen atom.
| Predicted ¹H NMR Data for this compound | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 2.5 - 3.0 | Multiplet |
| ~ 1.3 - 1.8 | Multiplet |
| ~ 1.0 - 2.0 (broad) | Singlet (broad) |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for the different carbon environments in the cyclopentyl rings.
| Predicted ¹³C NMR Data for this compound | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 65 | CH-N (methine carbons adjacent to nitrogen) |
| ~ 30 - 40 | CH₂ (carbons beta to the nitrogen) |
| ~ 20 - 30 | CH₂ (carbons gamma to the nitrogen) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound, a secondary amine, is expected to exhibit characteristic absorption bands.
| Predicted IR Absorption Bands for this compound | |
| Wavenumber (cm⁻¹) | Intensity |
| ~ 3300 - 3500 | Weak to Medium |
| ~ 2850 - 2960 | Strong |
| ~ 1450 | Medium |
| ~ 1180 - 1250 | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns for cyclic amines.
| Predicted Mass Spectrometry Data for this compound | |
| m/z (Mass-to-Charge Ratio) | Relative Intensity |
| 153 | Moderate |
| 152 | Moderate |
| 84 | High |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
2.1.2. Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp signals.
-
For ¹H NMR, acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 8-16 scans).
-
For ¹³C NMR, a higher number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Liquid Film):
-
Place a drop of neat this compound liquid onto one salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Ensure there are no air bubbles in the film.
2.2.2. Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
2.3.1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.[1]
2.3.2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum. A common fragmentation pathway for amines is alpha-cleavage, where the bond between the alpha- and beta-carbons to the nitrogen is broken.[2][3]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Dicyclopentylamine: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety and handling information for Dicyclopentylamine (CAS No. 20667-16-7), compiled from available Safety Data Sheet (SDS) information. The content is structured to provide researchers and laboratory personnel with the critical data and procedural guidance necessary for the safe use of this compound.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its combustible nature and its effects on skin, eyes, and the respiratory system. The GHS classification is summarized in the diagram below.
Dicyclopentylamine reaction mechanisms
An In-depth Technical Guide on the Core Reaction Mechanisms of Dicyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound [C₁₀H₁₉N, CAS: 20667-16-7] is a secondary alicyclic amine characterized by two cyclopentyl groups attached to a nitrogen atom. Its unique steric and electronic properties make it a valuable intermediate and reagent in various chemical applications. It sees use in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a precursor for phase-transfer catalysts. Understanding the fundamental reaction mechanisms of this compound is crucial for its effective application and for the development of novel synthetic methodologies. This guide provides a detailed overview of its core reaction mechanisms, supported by experimental data, protocols, and visual diagrams.
Synthesis of this compound via Reductive Amination
The most common industrial and laboratory synthesis of this compound involves the reductive amination of cyclopentanone. This process can occur in two main ways: the reaction of cyclopentanone with cyclopentylamine, or as a byproduct in the synthesis of cyclopentylamine from cyclopentanone and ammonia.[1] The mechanism proceeds through the formation of an iminium ion intermediate, which is then reduced to the amine.
The overall reaction is: Cyclopentanone + Cyclopentylamine + Reducing Agent → this compound
Alternatively, when producing cyclopentylamine: 2 Cyclopentanone + NH₃ + Reducing Agent → Cyclopentylamine + this compound + H₂O
The formation of this compound as a byproduct is a common issue when an excess of the ketone is used relative to the ammonia source.[2] The reaction involves the initial formation of cyclopentylamine, which then acts as a nucleophile, reacting with another molecule of cyclopentanone to ultimately form the secondary amine.[3]
Reaction Mechanism: Reductive Amination
The mechanism involves two key steps:
-
Iminium Ion Formation: A cyclopentyl amine attacks the carbonyl carbon of cyclopentanone. Following proton transfer, water is eliminated to form a stable cyclopentyl-cyclopentyl iminium ion.
-
Reduction: A reducing agent, such as hydrogen gas with a metal catalyst (e.g., Raney Nickel, Rhodium) or a hydride reagent (e.g., NaBH(OAc)₃), delivers a hydride to the iminium carbon, forming the final this compound product.[1][4]
Quantitative Data: Catalytic Reductive Amination
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of amine products during the reductive amination of cyclic ketones.
| Catalyst | Substrate | Amine Source | Temp (°C) | Pressure | Product | Conversion (%) | Selectivity (%) | Reference |
| Rh/SiO₂ | Cyclohexanone | NH₃ | 100 | 4 bar NH₃, 2 bar H₂ | Cyclohexylamine | 83.4 | 99.1 | [2] |
| 2 wt.% NiRh/SiO₂ | Cyclohexanone | NH₃ | 100 | 4 bar NH₃, 2 bar H₂ | Cyclohexylamine | 99.8 | 96.6 | [2] |
| Ru/Nb₂O₅-L | Cyclopentanone | NH₃ | 90 | 2 MPa H₂ | Cyclopentylamine | >95 | 84 (Yield) | [3] |
Note: Data for the analogous cyclohexanone system is included to demonstrate catalyst performance. High selectivity towards the primary amine (cyclohexylamine) implies minimal formation of the secondary amine (dicyclohexylamine).
Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the synthesis of a secondary amine from a ketone and a primary amine using sodium triacetoxyborohydride.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) (approx. 5 mL per mmol of ketone).
-
Amine Addition: Add cyclopentylamine (1.1 eq.) to the solution, followed by glacial acetic acid (1.0 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the pre-formation of the iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in a single portion. The reaction may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Hofmann Elimination
The Hofmann elimination is a characteristic reaction of amines that converts them into alkenes. For this compound, this process involves its conversion into a quaternary ammonium salt, which then undergoes an E2 elimination upon heating with a strong base to yield cyclopentene.[6][7] The reaction notably follows the Hofmann rule , where the sterically most accessible, least substituted β-hydrogen is abstracted, leading to the formation of the least substituted alkene.[8][9]
Workflow and Mechanism
The process consists of three main stages:[7][9]
-
Exhaustive Methylation: this compound is treated with an excess of methyl iodide (CH₃I). The nitrogen atom is successively alkylated to form N,N-dicyclopentyl-N,N-dimethylammonium iodide, a quaternary ammonium salt.
-
Hydroxide Ion Exchange: The iodide salt is treated with silver oxide (Ag₂O) and water. This reaction precipitates silver iodide (AgI) and replaces the iodide counter-ion with a hydroxide ion, forming the quaternary ammonium hydroxide.
-
E2 Elimination: The ammonium hydroxide salt is heated (typically 100-200 °C), causing the hydroxide ion to act as a base and abstract a β-hydrogen from one of the cyclopentyl rings.[10] This induces an E2 elimination, with the bulky trialkylamine group acting as the leaving group, to form cyclopentene, trimethylamine, and water.
Experimental Protocol: Hofmann Elimination (General Procedure)
This protocol outlines the general steps for performing a Hofmann elimination on a secondary amine.
-
Methylation: In a flask protected from light, dissolve this compound (1.0 eq.) in a suitable solvent like methanol or acetonitrile. Add excess methyl iodide (at least 3.0 eq.) dropwise. The reaction is typically exothermic. Stir at room temperature for 12-24 hours until precipitation of the quaternary ammonium iodide is complete.
-
Salt Isolation: Collect the precipitated N,N-dicyclopentyl-N,N-dimethylammonium iodide by filtration and wash with cold diethyl ether. Dry the salt under vacuum.
-
Hydroxide Formation: Suspend the ammonium iodide salt in water and add freshly prepared silver oxide (Ag₂O, ~1.5 eq.). Stir the mixture vigorously for several hours. The formation of silver iodide precipitate indicates a successful ion exchange.
-
Elimination & Isolation: Filter off the silver iodide precipitate. The resulting aqueous solution contains the quaternary ammonium hydroxide. Heat this solution, often under reduced pressure (distillation setup), to 100-200 °C.[10] The volatile cyclopentene product will distill off and can be collected in a cooled receiver. The other products, N,N-dimethylcyclopentylamine and water, remain in the reaction flask.
N-Oxidation
Secondary amines can be oxidized to form N,N-disubstituted hydroxylamines or, more commonly, nitrones if an α-hydrogen is present.[11] The oxidation of this compound would lead to the corresponding nitrone. Various oxidizing agents can be employed, including hydrogen peroxide with a catalyst, peroxy acids, or reagents like Oxone.[12][13]
Reaction Mechanism
The reaction generally proceeds via the nucleophilic attack of the amine's nitrogen on the electrophilic oxygen of the oxidant. For secondary amines, this initially forms a hydroxylamine intermediate. This intermediate can then undergo a second oxidation step, involving the loss of a proton from an α-carbon, to yield the final nitrone product.[14]
Experimental Protocol: N-Oxidation using Oxone (General Procedure)
This protocol is adapted from a general method for the metal-free oxidation of secondary amines.[13]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of dichloromethane (DCM) and water in a round-bottom flask.
-
Reagent Addition: Cool the biphasic mixture in an ice bath. Add sodium bicarbonate (NaHCO₃, ~3.0 eq.) followed by the portion-wise addition of Oxone (potassium peroxymonosulfate, ~1.5 eq.).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude nitrone can be purified via column chromatography.
Applications and Associated Mechanisms
A. This compound in Phase-Transfer Catalysis
Quaternary ammonium salts derived from this compound can function as phase-transfer catalysts (PTCs). A PTC facilitates the transfer of a reactant (typically an anion) from one phase (e.g., aqueous) into a second, immiscible phase (e.g., organic) where the reaction occurs. This is crucial for reactions where the two reactants have mutually exclusive solubilities.[15]
Mechanism of Action: The lipophilic (oily) alkyl chains of the quaternary cation (Q⁺) allow it to be soluble in the organic phase. The cation pairs with an anion (Y⁻) from the aqueous phase, forming an ion pair [Q⁺Y⁻] that is sufficiently nonpolar to migrate across the phase boundary into the organic phase. Here, the anion is highly reactive as it is poorly solvated and can react with the organic substrate (RX). The resulting anion (X⁻) then pairs with the cation [Q⁺X⁻] and returns to the aqueous phase, completing the catalytic cycle.[16]
B. This compound as a Corrosion Inhibitor
This compound and its derivatives, such as dicyclohexylamine nitrite, are effective volatile or contact corrosion inhibitors for metals, particularly carbon steel.[17] They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.
Mechanism of Action: The inhibition mechanism involves the interaction of the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal. This leads to the adsorption of the amine onto the metal surface. The bulky cyclopentyl groups then form a dense, hydrophobic (water-repelling) layer that physically blocks the metal surface from contact with corrosive species like water, oxygen, and acids. This barrier slows down both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) electrochemical reactions that constitute corrosion.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. N-oxide synthesis by oxidation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. crdeepjournal.org [crdeepjournal.org]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
Dicyclopentylamine solubility in organic solvents
An In-depth Technical Guide on the Solubility of Dicyclopentylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted qualitative solubility of this compound based on the principles of chemical interactions and the behavior of structurally similar secondary amines. Furthermore, a detailed experimental protocol for the quantitative determination of this compound solubility using the isothermal shake-flask method followed by gravimetric analysis is presented. This guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection and providing a robust methodology for generating precise solubility data essential for chemical synthesis, formulation development, and purification processes.
Introduction to this compound and its Solubility
This compound (C₁₀H₁₉N) is a secondary amine with a molecular weight of 153.27 g/mol . Its structure, consisting of a polar secondary amine group and two nonpolar cyclopentyl rings, governs its solubility in different solvent systems. The principle of "like dissolves like" is paramount in predicting its solubility. The large nonpolar surface area of the two cyclopentyl groups suggests good solubility in nonpolar and weakly polar organic solvents. Conversely, the presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding, potentially enabling some solubility in polar protic solvents.
Understanding the solubility of this compound is crucial for its application in various fields, including its use as a corrosion inhibitor, a rubber vulcanization accelerator, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Predicted Qualitative Solubility of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High / Miscible | The nonpolar cyclopentyl groups of this compound interact favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Dichloromethane | High / Miscible | These solvents can engage in dipole-dipole interactions with the polar amine group of this compound, while their organic nature allows for interaction with the alkyl rings. |
| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen atom of this compound. However, the large nonpolar part of the molecule may limit miscibility compared to smaller amines. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and well-established procedure.[5][6] This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in a known amount of the solution.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (solvent)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dish or watch glass
-
Drying oven
Experimental Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a pipette.
-
To remove any suspended micro-droplets, pass the collected supernatant through a syringe filter into a pre-weighed evaporating dish.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (Boiling point: 233-235 °C) to avoid loss of the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Continue drying until a constant weight of the evaporating dish containing the this compound residue is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the this compound (solute) by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
Calculate the mass of the solvent by subtracting the mass of the this compound from the total mass of the saturated solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mol/L.
Solubility ( g/100 g solvent) = (Mass of this compound / Mass of Solvent) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lower aliphatic amines are soluble in waterfbecause they can form e x p w.. [askfilo.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to N-cyclopentylcyclopentanamine
Synonyms: Dicyclopentylamine, N,N-dicyclopentylamine, Cyclopentanamine, N-cyclopentyl-[1]
This technical guide provides a comprehensive overview of N-cyclopentylcyclopentanamine, focusing on its synthesis, chemical properties, and analytical methodologies relevant to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
N-cyclopentylcyclopentanamine is a secondary amine with the chemical formula C₁₀H₁₉N. Its structure consists of two cyclopentyl rings attached to a nitrogen atom. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 20667-16-7 | [1] |
| Molecular Formula | C₁₀H₁₉N | [1] |
| Molecular Weight | 153.26 g/mol | [1] |
| Boiling Point | 205-210 °C | [2] |
| Density | 0.9448 g/cm³ | [2] |
| pKa (Predicted) | 11.30 ± 0.20 | [2] |
Synthesis of N-cyclopentylcyclopentanamine
The primary method for the synthesis of N-cyclopentylcyclopentanamine is the reductive amination of cyclopentanone. This reaction can be performed with cyclopentylamine or with ammonia, where the latter can lead to the formation of both the primary amine (cyclopentylamine) and the secondary amine (N-cyclopentylcyclopentanamine) as a by-product. The direct reductive amination using cyclopentanone and cyclopentylamine is a common method for preparing secondary amines.[3][4]
The reaction typically proceeds in two main steps:
-
Imine Formation: Cyclopentanone reacts with cyclopentylamine to form the intermediate N-cyclopentylidenecyclopentan-1-amine (an imine or Schiff base). This is an equilibrium reaction where water is eliminated.
-
Reduction: The imine intermediate is then reduced to the final secondary amine, N-cyclopentylcyclopentanamine. This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and effective method.[5]
A general workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis workflow for N-cyclopentylcyclopentanamine.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of N-cyclopentylcyclopentanamine was not found in the surveyed literature, a general procedure based on the principles of reductive amination of cyclic ketones can be proposed.
General Protocol for Reductive Amination Synthesis
Materials:
-
Cyclopentanone
-
Cyclopentylamine
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Platinum, or Nickel)[5]
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas source
-
Reaction vessel (e.g., Parr autoclave)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve cyclopentanone and an equimolar amount of cyclopentylamine in a solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of the chosen hydrogenation catalyst (e.g., 5% Pd/C).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat the reaction mixture to the appropriate temperature. The reaction progress can be monitored by techniques such as gas chromatography to observe the disappearance of the starting materials and the formation of the product.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation to obtain pure N-cyclopentylcyclopentanamine.
Note: Side reactions, such as the formation of cyclopentanol from the direct hydrogenation of cyclopentanone, can occur.[6] The reaction conditions (temperature, pressure, catalyst, and solvent) should be optimized to maximize the yield of the desired secondary amine.
Analytical Methods
The characterization and quantification of N-cyclopentylcyclopentanamine can be performed using standard analytical techniques for secondary amines.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons on the cyclopentyl rings and the N-H proton. The N-H proton signal is typically broad.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the two cyclopentyl rings.
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a characteristic N-H stretching vibration for a secondary amine, typically in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the cyclopentyl rings would also be present.
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z = 153.
Chromatographic Analysis
Gas chromatography (GC) coupled with a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) is a suitable method for analyzing the purity of N-cyclopentylcyclopentanamine and for monitoring the progress of its synthesis.
Biological Activity
There is limited publicly available information on the specific biological activities of N-cyclopentylcyclopentanamine. However, cyclic amine structures are present in various biologically active compounds and are of interest in drug discovery. Further research would be required to determine the pharmacological profile of this specific molecule.
Safety and Hazards
N-cyclopentylcyclopentanamine is classified as a combustible liquid that causes skin irritation and serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.
The following diagram outlines a logical workflow for the characterization of synthesized N-cyclopentylcyclopentanamine.
References
- 1. This compound | C10H19N | CID 247671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanamine,N-cyclopentyl- CAS#: 20667-16-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. US4521624A - Process for making cyclic amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Using Dicyclopentylamine as a catalyst in organic synthesis
Application Notes: Dicyclopentylamine in Organic Synthesis
Introduction
This compound, a secondary amine with the formula (C₅H⾩)₂NH, possesses the basicity and steric bulk that suggest its potential as a catalyst in various organic transformations. In the realm of organocatalysis, secondary amines are pivotal in activating substrates through the formation of enamine or iminium ion intermediates. This application note explores the utility of this compound as a catalyst, with a focus on its application in multicomponent reactions. While not as commonly employed as other cyclic secondary amines like pyrrolidine or piperidine, understanding its catalytic behavior provides valuable insights for researchers and professionals in drug development and organic synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. Its molecular weight, boiling point, and density are characteristic of a moderately sized secondary amine. Its basicity is a key parameter for its role as a catalyst in base-mediated reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉N |
| Molecular Weight | 153.27 g/mol |
| Boiling Point | 235-237 °C |
| Density | 0.89 g/mL at 25 °C |
| CAS Number | 6142-69-4 |
Application in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Secondary amines are often employed as catalysts in MCRs to facilitate the formation of key intermediates.
Case Study: Diastereoselective Synthesis of Cyclopenta[c]furans
A notable application of this compound is in a diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines to synthesize highly substituted cyclopenta[c]furan derivatives. In this reaction, the secondary amine plays a crucial role in the initial formation of an enamine intermediate from the aldehyde.
The general workflow for this synthesis is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of cyclopenta[c]furans.
Reaction Mechanism Overview
The proposed mechanism involves the initial reaction of the aldehyde with this compound to form an enamine. This enamine then participates in a cascade of reactions, including cyclization steps, ultimately leading to the formation of the cyclopenta[c]furan ring system. The indium triflate (In(OTf)₃) acts as a Lewis acid catalyst to activate the alkynyl enone.
The logical relationship of the key steps is illustrated below:
Caption: Simplified reaction pathway for cyclopenta[c]furan synthesis.
Quantitative Data and Catalyst Comparison
While this compound was shown to catalyze this transformation, its efficiency was compared with other secondary amines. The results, summarized in Table 2, indicate that the steric bulk of the amine significantly influences the reaction yield.
Table 2: Comparison of Secondary Amines as Catalysts
| Entry | Secondary Amine | Yield (%) |
| 1 | Pyrrolidine | 85 |
| 2 | Piperidine | 78 |
| 3 | Morpholine | 72 |
| 4 | Diethylamine | 65 |
| 5 | This compound | 35 |
| 6 | Diisopropylamine | 40 |
The data suggests that sterically less hindered secondary amines, such as pyrrolidine, provide higher yields in this specific multicomponent reaction. The bulky cyclopentyl groups of this compound may impede the formation of the enamine intermediate or hinder its subsequent reaction with the alkynyl enone.
Experimental Protocols
Protocol 1: Synthesis of a Cyclopenta[c]furan Derivative using this compound
Materials:
-
Alkynyl enone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
This compound (1.5 equiv)
-
Indium(III) triflate (In(OTf)₃) (10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkynyl enone (1.0 mmol) and indium(III) triflate (0.1 mmol).
-
Add anhydrous 1,2-dichloroethane (5 mL) and stir the mixture at room temperature for 10 minutes.
-
To this mixture, add the aldehyde (1.2 mmol) followed by this compound (1.5 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopenta[c]furan derivative.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Discussion and Outlook
The application of this compound as a catalyst in the presented multicomponent reaction, although resulting in a lower yield compared to less sterically hindered amines, confirms its capability to facilitate enamine-mediated transformations. The reduced efficiency highlights the significant role of steric factors in organocatalysis. For reactions where a less reactive but more sterically demanding base is required, this compound could be a suitable candidate.
Further research could explore the use of this compound in other condensation reactions, such as the Knoevenagel condensation, or as a non-nucleophilic base in elimination reactions where its steric bulk could be advantageous in preventing side reactions. Additionally, the synthesis and evaluation of chiral derivatives of this compound could open avenues for its use in asymmetric synthesis.
Safety Precautions
This compound is a corrosive and flammable liquid that can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.
References
Dicyclopentylamine as a Corrosion Inhibitor for Steel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dicyclopentylamine as a corrosion inhibitor for steel. This document includes detailed experimental protocols for evaluating its performance, quantitative data from a closely related derivative, and a theoretical framework for its mechanism of action. The information is intended to guide researchers in the effective application and assessment of this compound for protecting steel components and equipment.
Introduction
Corrosion of steel is a significant concern across various industries, including in research and development laboratories and pharmaceutical manufacturing, where the integrity of equipment and instrumentation is paramount. This compound, a secondary alicyclic amine, presents itself as a potent corrosion inhibitor. Its efficacy stems from its ability to adsorb onto the steel surface, forming a protective barrier that mitigates corrosive attack, particularly in acidic environments. This document outlines the fundamental principles of its application and the methodologies for its evaluation.
Mechanism of Action
The primary mechanism by which this compound inhibits steel corrosion is through adsorption onto the metal surface. This process can involve both physisorption and chemisorption.
-
Physisorption: In acidic solutions, the amine group of this compound can become protonated, forming a cationic species. This positively charged ion is then electrostatically attracted to the negatively charged steel surface (at potentials negative to the potential of zero charge).
-
Chemisorption: The nitrogen atom in the this compound molecule possesses a lone pair of electrons. These electrons can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. This chemical bond provides a stronger and more stable inhibitor film.
The bulky cyclopentyl groups contribute to a greater surface coverage, effectively blocking the active sites for corrosion.
Caption: Mechanism of this compound Corrosion Inhibition.
Quantitative Data
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (mol/L) | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.8 | - |
| 1.0 x 10⁻⁵ | 8.2 | 68.2 |
| 5.0 x 10⁻⁵ | 4.1 | 84.1 |
| 1.0 x 10⁻⁴ | 2.3 | 91.1 |
| 5.0 x 10⁻⁴ | 0.9 | 96.5 |
Table 2: Electrochemical Polarization Parameters
| Inhibitor Concentration (mol/L) | Ecorr (mV vs. SCE) | Icorr (µA·cm⁻²) | βa (mV·dec⁻¹) | βc (mV·dec⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | -485 | 550 | 75 | -125 | - |
| 1.0 x 10⁻⁵ | -478 | 180 | 72 | -120 | 67.3 |
| 5.0 x 10⁻⁵ | -472 | 95 | 70 | -118 | 82.7 |
| 1.0 x 10⁻⁴ | -465 | 52 | 68 | -115 | 90.5 |
| 5.0 x 10⁻⁴ | -458 | 25 | 65 | -112 | 95.5 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mol/L) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 45 | 250 | - |
| 1.0 x 10⁻⁵ | 135 | 150 | 66.7 |
| 5.0 x 10⁻⁵ | 250 | 90 | 82.0 |
| 1.0 x 10⁻⁴ | 480 | 50 | 90.6 |
| 5.0 x 10⁻⁴ | 950 | 28 | 95.3 |
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on steel.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate.
Materials and Equipment:
-
Steel coupons (e.g., mild steel, carbon steel) of known dimensions
-
Abrasive paper (e.g., silicon carbide, various grits)
-
Acetone and distilled water for cleaning
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Water bath or thermostat
-
Glass beakers and hooks
Protocol:
-
Coupon Preparation: Mechanically polish the steel coupons with progressively finer grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).
-
Immersion: Suspend the coupons in beakers containing the corrosive medium with and without various concentrations of this compound. Ensure the coupons are fully immersed.
-
Exposure: Maintain the beakers at a constant temperature for a specified duration (e.g., 24 hours).
-
Cleaning: After the exposure period, remove the coupons, wash with distilled water, and clean with a pickling solution (e.g., inhibited HCl) to remove corrosion products.
-
Final Weighing: Wash the cleaned coupons with distilled water, dry thoroughly, and reweigh to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) = (ΔW) / (A * t), where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Caption: Workflow for Weight Loss Measurement.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic aspects of corrosion and the type of inhibition (anodic, cathodic, or mixed).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Corrosive medium with and without this compound
Protocol:
-
Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode immersed in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform a potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the resulting potential versus log(current density) to obtain Tafel plots.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the characterization of the inhibitor film.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as in potentiodynamic polarization)
-
Corrosive medium with and without this compound
Protocol:
-
Electrode and Cell Preparation: Prepare and assemble the electrochemical cell as described for potentiodynamic polarization.
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100.
-
Caption: General Workflow for Electrochemical Testing.
Adsorption Isotherm
To understand the adsorption behavior of this compound on the steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is often a suitable model for such systems.
The Langmuir isotherm is given by the equation:
C / θ = 1 / K_ads + C
where:
-
C is the inhibitor concentration
-
θ is the surface coverage (equivalent to IE% / 100)
-
K_ads is the equilibrium constant of the adsorption process
A linear plot of C/θ versus C with a correlation coefficient close to 1 suggests that the adsorption of this compound follows the Langmuir model, indicating the formation of a monolayer on the steel surface.
Conclusion
This compound shows significant promise as a corrosion inhibitor for steel, particularly in acidic environments. Its effectiveness is attributed to its ability to form a protective adsorbed layer on the metal surface. The experimental protocols detailed in this document provide a robust framework for researchers to quantify its inhibition efficiency and to further investigate its mechanism of action. While specific data for this compound is limited, the provided data for a related compound and the established methodologies for testing amine-based inhibitors offer a solid foundation for future research and application in various scientific and industrial settings.
References
Dicyclopentylamine: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentylamine, a secondary amine characterized by two cyclopentyl groups attached to a nitrogen atom, serves as a valuable sterically hindered, non-nucleophilic base in a variety of organic reactions. Its bulky nature minimizes its participation in nucleophilic side reactions, making it an effective proton scavenger in transformations where the amine's basicity is paramount. These application notes provide an overview of the utility of this compound as a base, with a focus on its potential role in condensation reactions, and include a detailed protocol for a representative Knoevenagel condensation.
Due to its physical and chemical properties, this compound is a combustible liquid that can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1] Therefore, appropriate safety precautions should be taken during its handling and use in any chemical synthesis.
Physicochemical Properties of this compound and Other Sterically Hindered Bases
The selection of an appropriate base is critical for the success of many organic reactions. Sterically hindered amines are often employed to prevent unwanted nucleophilic attack on electrophilic centers in the reaction mixture. The table below compares the key properties of this compound with other commonly used sterically hindered bases.
| Base | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| This compound | C₁₀H₁₉N | 153.28 | 235-237 | ~11.2 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 126.6 | 10.75 |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | 256 | 11.2 |
| 2,2,6,6-Tetramethylpiperidine (TMP) | C₉H₁₉N | 141.25 | 155-156 | 11.05 |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | 261 | 13.5 |
Applications in Organic Synthesis
As a sterically hindered base, this compound is particularly well-suited for reactions that are sensitive to nucleophilic addition by the base itself. While specific literature examples detailing the use of this compound are not abundant, its properties suggest its utility in a range of base-mediated transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., a malonic ester or a compound with an acidic methylene group) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] The reaction is typically catalyzed by a weak base, often a primary or secondary amine.[2] The role of the amine catalyst is to deprotonate the active methylene compound, generating a nucleophilic enolate that then attacks the carbonyl carbon.
This compound, with its significant steric bulk and moderate basicity, can serve as an effective catalyst for the Knoevenagel condensation. Its hindered nature would disfavor any competing Michael addition to the α,β-unsaturated product, a common side reaction with less hindered amine bases.
The following workflow illustrates the general steps involved in a Knoevenagel condensation reaction.
Caption: General workflow for a Knoevenagel condensation.
Experimental Protocols
The following is a representative protocol for the Knoevenagel condensation. While this specific example utilizes piperidine as the base, this compound is expected to function similarly due to its comparable basicity and steric hindrance. Researchers can adapt this protocol by substituting piperidine with an equimolar amount of this compound.
Representative Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol is adapted from procedures where a secondary amine is used as a catalyst.[3]
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
To this solution, add a catalytic amount of this compound (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating under reflux may be necessary.
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the desired 2-benzylidenemalononitrile.
The following diagram illustrates the proposed catalytic cycle for the Knoevenagel condensation using a secondary amine like this compound.
References
Application Note and Protocol: Synthesis of Dicyclopentylamine
Abstract
This document provides a comprehensive protocol for the synthesis of dicyclopentylamine via reductive amination of cyclopentanone. Two common methodologies are presented: a direct approach using ammonia and a stepwise approach involving the reaction of cyclopentanone with cyclopentylamine. The procedures detailed herein utilize catalytic hydrogenation, a robust and scalable method, ensuring an efficient reaction with good yield. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is fundamental in the synthesis of a vast array of amines, which are crucial intermediates and final products in the pharmaceutical, agrochemical, and materials
Application Notes and Protocols: Dicyclopentylamine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes explore the potential utility of dicyclopentylamine as a base catalyst in the synthesis of heterocyclic compounds, with a specific focus on the preparation of quinoline derivatives. While direct literature evidence for the use of this compound in this context is not currently available, its properties as a sterically hindered secondary amine suggest it may offer unique selectivity and reactivity profiles. This document provides a detailed experimental protocol for the synthesis of 2-substituted quinolines using the established secondary amine catalyst, pyrrolidine, and proposes a corresponding hypothetical protocol adapted for this compound. The aim is to provide a practical framework for researchers to investigate this compound as a novel catalyst in heterocyclic synthesis.
Introduction: The Role of Secondary Amines in Heterocyclic Synthesis
Heterocyclic compounds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and selective synthetic methodologies for their preparation is a cornerstone of modern organic chemistry. Quinolines, in particular, represent a privileged scaffold due to their prevalence in biologically active molecules.
One established method for the synthesis of 2-substituted quinolines involves a cooperative catalytic system utilizing a copper(I) salt and a secondary amine. In this system, the secondary amine is proposed to act as a nucleophilic catalyst, activating the aldehyde substrate through the formation of an enamine intermediate. This facilitates the subsequent reaction with an alkyne, leading to the formation of the quinoline ring system. The nature of the secondary amine, including its basicity and steric profile, can significantly influence the reaction's efficiency and selectivity.
Physicochemical Properties of this compound
This compound is a secondary amine characterized by the presence of two bulky cyclopentyl groups attached to the nitrogen atom. Its key properties relevant to its potential catalytic activity are summarized below.
| Property | This compound | Pyrrolidine (for comparison) |
| Structure |
|
|
| Molar Mass | 153.28 g/mol | 71.12 g/mol |
| Boiling Point | 235-237 °C | 86-88 °C |
| pKa of conjugate acid | ~11.0 (Estimated) | 11.27 |
| Steric Hindrance | High | Low |
The basicity of this compound is comparable to that of pyrrolidine, suggesting it should be capable of acting as a base catalyst. However, the significant steric bulk of the two cyclopentyl groups is expected to be a key differentiating factor, potentially influencing substrate scope and product selectivity.
Established Experimental Protocol: CuI/Pyrrolidine-Catalyzed Synthesis of 2-Hexylquinoline
The following protocol for the synthesis of 2-hexylquinoline is adapted from the work of Patil and Raut (2010).[1][2] This established procedure serves as a benchmark for the proposed investigation of this compound.
Reaction Scheme:
(A generic reaction scheme showing an o-aminobenzaldehyde reacting with a terminal alkyne in the presence of a catalyst to form a 2-substituted quinoline would be appropriate here. Due to current limitations, a visual representation cannot be generated.)
Materials:
-
2-Aminobenzaldehyde
-
1-Octyne
-
Copper(I) iodide (CuI)
-
Pyrrolidine
-
Anhydrous acetonitrile (CH₃CN)
-
Screw-cap vial
-
Magnetic stir bar
Procedure:
-
To a screw-cap vial containing a magnetic stir bar, add 2-aminobenzaldehyde (0.3 mmol), 1-octyne (0.36 mmol, 1.2 equiv), and CuI (10 mol %).
-
Add 2 mL of dry acetonitrile to the vial.
-
Add pyrrolidine (25 mol %) to the reaction mixture.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel to afford 2-hexylquinoline.
Quantitative Data:
| Catalyst System | Product | Yield | Reference |
| CuI / Pyrrolidine | 2-Hexylquinoline | 85% | [2] |
Proposed Experimental Protocol: Investigation of this compound as a Catalyst
This hypothetical protocol is designed to investigate the efficacy of this compound as a substitute for pyrrolidine in the synthesis of 2-hexylquinoline. The protocol incorporates adjustments to account for the different physical properties and anticipated reactivity of this compound.
Rationale for Investigation:
The use of the sterically hindered this compound may offer advantages in terms of regioselectivity or may influence the reaction rate. This protocol aims to provide a starting point for optimizing reaction conditions with this novel catalyst.
Materials:
-
2-Aminobenzaldehyde
-
1-Octyne
-
Copper(I) iodide (CuI)
-
This compound
-
Anhydrous acetonitrile (CH₃CN)
-
Screw-cap vial
-
Magnetic stir bar
Proposed Procedure:
-
To a screw-cap vial containing a magnetic stir bar, add 2-aminobenzaldehyde (0.3 mmol), 1-octyne (0.36 mmol, 1.2 equiv), and CuI (10 mol %).
-
Add 2 mL of dry acetonitrile to the vial.
-
Add this compound (25 mol %) to the reaction mixture.
-
Seal the vial and heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 4 hours) to determine the optimal reaction time. Due to potential steric hindrance, a longer reaction time may be required compared to pyrrolidine.
-
Upon completion, cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel.
Expected Outcomes and Data Comparison:
The following table presents the established data for the pyrrolidine-catalyzed reaction alongside hypothetical data for the proposed this compound-catalyzed reaction. The hypothetical values are based on the anticipated effects of increased steric hindrance.
| Catalyst System | Proposed Reaction Time | Expected Yield | Notes |
| CuI / Pyrrolidine | 12 h | 85% | Established result.[2] |
| CuI / this compound | 12-24 h (to be optimized) | 60-80% (hypothetical) | The increased steric bulk of this compound may lead to a slower reaction rate and potentially a slightly lower yield under the initial conditions. Optimization of temperature and catalyst loading may be necessary. |
Visualizations
Workflow for Investigating a Novel Catalyst
Caption: Workflow for the investigation of a novel catalyst.
Rationale for Proposing this compound
Caption: Rationale for proposing this compound as a catalyst.
Conclusion
While the use of this compound in the synthesis of heterocyclic compounds is not yet established in the literature, its inherent properties as a sterically hindered secondary amine make it an intriguing candidate for investigation. The provided protocols offer a starting point for researchers to explore its potential, contributing to the development of novel and potentially more selective synthetic methodologies. The significant steric bulk of this compound is the primary feature that may lead to different outcomes compared to less hindered secondary amines, and this warrants experimental exploration.
References
Dicyclopentylamine in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dicyclopentylamine is a secondary alicyclic amine that, while not extensively documented as a primary monomer in large-scale polymer production, holds potential as a valuable reagent in specific applications within polymer chemistry. Its utility primarily stems from the reactivity of its secondary amine group, which can participate in various reactions to modify polymer properties or catalyze polymerization processes. This document outlines potential applications, provides generalized experimental protocols, and presents illustrative data templates for the use of this compound as a curing agent for epoxy resins and as a potential catalyst in polyurethane synthesis.
This compound as a Curing Agent for Epoxy Resins
Secondary amines like this compound can function as effective curing agents for epoxy resins. The curing process, or cross-linking, transforms the liquid epoxy resin into a hard, thermosetting polymer. The reaction involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a covalent bond. This process results in a three-dimensional polymer network with enhanced mechanical and thermal properties.
Experimental Protocol: Curing of Bisphenol A Diglycidyl Ether (DGEBA) with this compound
Objective: To prepare and characterize a cross-linked epoxy polymer using this compound as the curing agent.
Materials:
-
This compound (C₁₀H₁₉N)
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Mixing container (e.g., glass beaker or disposable cup)
-
Stirring rod or mechanical stirrer
-
Vacuum oven or conventional oven
-
Mold for sample casting
Procedure:
-
Stoichiometric Calculation: Determine the required mass of this compound based on the epoxy equivalent weight (EEW) of the DGEBA resin and the amine hydrogen equivalent weight (AHEW) of this compound. For a secondary amine, the AHEW is equal to its molecular weight. The stoichiometric ratio is typically 1:1 (epoxy groups to amine hydrogens).
-
Mixing: Accurately weigh the DGEBA resin and this compound into the mixing container. Mix the components thoroughly at room temperature until a homogeneous mixture is achieved. If the viscosity is high, gentle warming (e.g., to 40-50 °C) can be applied.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles, which could create voids in the cured polymer.
-
Curing: Pour the degassed mixture into a pre-heated mold. The curing schedule will depend on the desired final properties. A typical starting point for curing is 1-2 hours at 120°C, followed by a post-curing step at a higher temperature (e.g., 150°C) for 1-2 hours to ensure complete reaction.
-
Characterization: Once cooled, the cured polymer can be demolded and characterized for its thermal properties (e.g., glass transition temperature, Tg) using Differential Scanning Calorimetry (DSC) and mechanical properties (e.g., tensile strength, modulus) using a universal testing machine.
Illustrative Quantitative Data for Epoxy Curing
The following table provides a template for presenting the quantitative data that would be obtained from such an experiment.
| Property | Condition/Value |
| Epoxy Resin | DGEBA |
| Epoxy Equivalent Weight (EEW) | 185-192 g/eq |
| Curing Agent | This compound |
| Amine Hydrogen Equivalent Weight (AHEW) | 153.27 g/eq |
| Stoichiometric Ratio (Epoxy:Amine H) | 1:1 |
| Curing Schedule | 2 hours at 120°C + 2 hours at 150°C |
| Glass Transition Temperature (Tg) | Value to be determined experimentally |
| Tensile Strength | Value to be determined experimentally |
| Tensile Modulus | Value to be determined experimentally |
Experimental Workflow for Epoxy Curing
Caption: Workflow for curing epoxy resins using this compound.
This compound as a Catalyst in Polyurethane Foam Synthesis
While tertiary amines are the most common catalysts for polyurethane production, secondary amines like this compound can also exhibit catalytic activity. A study on the similar compound, dicyclohexylamine, has shown its effectiveness in enhancing polyurethane foam formation. The amine catalyst accelerates the reaction between the isocyanate and polyol components.
Experimental Protocol: Preparation of Polyurethane Foam
Objective: To investigate the catalytic effect of this compound on the formation of polyurethane foam.
Materials:
-
Polyether polyol
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
This compound (catalyst)
-
Silicone surfactant (foam stabilizer)
-
Water (blowing agent)
-
Disposable cup and stirring rod
Procedure:
-
Premix Formulation: In a disposable cup, combine the polyol, silicone surfactant, water, and this compound. The amount of this compound should be varied to study its effect on the reaction kinetics.
-
Mixing and Foaming: Add the isocyanate to the premix and stir vigorously for 10-15 seconds.
-
Observation: Record the cream time (start of foaming), rise time (end of foam expansion), and tack-free time (when the surface is no longer sticky).
-
Curing: Allow the foam to cure at room temperature for at least 24 hours.
-
Characterization: The resulting foam can be analyzed for its density, cell structure (using scanning electron microscopy), and compressive strength.
Illustrative Quantitative Data for Polyurethane Foam Catalysis
| Parameter | Formulation 1 | Formulation 2 | Formulation 3 |
| Polyol (g) | 100 | 100 | 100 |
| Isocyanate (g) | Calculated based on NCO index | Calculated based on NCO index | Calculated based on NCO index |
| This compound (php) | 0.5 | 1.0 | 1.5 |
| Cream Time (s) | To be determined | To be determined | To be determined |
| Rise Time (s) | To be determined | To be determined | To be determined |
| Tack-free Time (s) | To be determined | To be determined | To be determined |
| Foam Density ( kg/m ³) | To be determined | To be determined | To be determined |
| (php = parts per hundred parts of polyol) |
Logical Relationship of Components in Polyurethane Foam Synthesis
Caption: Key components in this compound-catalyzed polyurethane foam synthesis.
Application Notes and Protocols: Dicyclopentylamine as a Potential Catalyst in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentylamine, a secondary amine with the formula (C₅H₉)₂NH, possesses properties that suggest its potential as a basic catalyst in various organic transformations. Its structure, featuring two bulky cyclopentyl groups attached to a nitrogen atom, results in significant steric hindrance. This steric bulk, combined with its basicity, can influence its reactivity and selectivity in catalytic applications. While this compound is not a commonly cited catalyst for mainstream condensation reactions in scientific literature, its characteristics as a secondary amine merit exploration for such applications.
This document provides a theoretical framework and proposed protocols for the use of this compound as a catalyst in key condensation reactions, including the Knoevenagel Condensation, Aldol Condensation, and Michael Addition. These protocols are based on established methodologies for similar secondary amine catalysts, such as piperidine and diisopropylamine, and are intended to serve as a starting point for researchers interested in investigating the catalytic potential of this compound.
Catalytic Profile of this compound
This compound is a weak base. The lone pair of electrons on the nitrogen atom can act as a proton acceptor, initiating catalytic cycles that require a basic environment. The steric hindrance provided by the two cyclopentyl rings may offer unique selectivity in certain reactions, potentially influencing stereoselectivity or preventing side reactions that might occur with less hindered amine catalysts.
Proposed Application: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. Secondary amines are often used as catalysts. This compound could potentially catalyze this reaction by facilitating the formation of an enolate from the active methylene compound.
Proposed General Protocol for this compound-Catalyzed Knoevenagel Condensation:
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Active Methylene Compound (e.g., malononitrile, diethyl malonate) (1.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., Toluene, Ethanol, or solvent-free)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone, the active methylene compound, and the solvent (if applicable).
-
Add this compound to the mixture with stirring.
-
Heat the reaction mixture to a temperature between 80-110 °C (if using toluene) or reflux (if using ethanol). For solvent-free conditions, heating may also be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with a cold solvent (e.g., ethanol or hexane).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Proposed Reactants and Conditions for this compound-Catalyzed Knoevenagel Condensation
| Entry | Carbonyl Compound | Active Methylene Compound | Solvent | Proposed Temp. (°C) |
| 1 | Benzaldehyde | Malononitrile | Toluene | 110 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ethanol | Reflux |
| 3 | Cyclohexanone | Diethyl Malonate | Solvent-free | 100 |
Diagram 1: Proposed Catalytic Cycle for Knoevenagel Condensation
Caption: Proposed catalytic cycle for the this compound-catalyzed Knoevenagel condensation.
Proposed Application: Aldol Condensation
The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated. While strong bases are typically used, amines can also catalyze this reaction. The steric bulk of this compound might influence the stereochemical outcome of the reaction.
Proposed General Protocol for this compound-Catalyzed Aldol Condensation:
Materials:
-
Aldehyde or Ketone (with α-hydrogens) (2.0 mmol)
-
This compound (0.2 mmol, 10 mol%)
-
Solvent (e.g., DMSO, THF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone in the chosen solvent.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction may require gentle heating depending on the substrate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Proposed Reactants and Conditions for this compound-Catalyzed Aldol Condensation
| Entry | Carbonyl Compound | Solvent | Proposed Temp. (°C) |
| 1 | Acetophenone | DMSO | 25 |
| 2 | Propanal | THF | 25 - 40 |
| 3 | Cyclopentanone | Methanol | Reflux |
Diagram 2: Proposed Workflow for Aldol Condensation
Caption: Proposed experimental workflow for a this compound-catalyzed aldol condensation.
Proposed Application: Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound could catalyze this reaction by activating the nucleophile (Michael donor) through deprotonation.
Proposed General Protocol for this compound-Catalyzed Michael Addition:
Materials:
-
Michael Acceptor (α,β-unsaturated carbonyl) (1.0 mmol)
-
Michael Donor (e.g., dimethyl malonate, nitromethane) (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., Methanol, THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Michael acceptor and Michael donor in the solvent in a round-bottom flask.
-
Add this compound to the stirring solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction's progress using TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product via column chromatography.
Table 3: Proposed Reactants and Conditions for this compound-Catalyzed Michael Addition
| Entry | Michael Acceptor | Michael Donor | Solvent | Proposed Temp. (°C) |
| 1 | Cyclohexenone | Dimethyl Malonate | Methanol | 25 |
| 2 | Methyl Acrylate | Nitromethane | THF | 25 |
| 3 | Chalcone | Acetylacetone | Toluene | 50 |
Diagram 3: Proposed Mechanism for Michael Addition
Caption: Proposed mechanism for the this compound-catalyzed Michael addition.
The protocols and data presented in this document are hypothetical and intended to guide the exploration of this compound as a catalyst in condensation reactions. Researchers are encouraged to use these notes as a foundation for experimental design, with the understanding that optimization of reaction conditions will be necessary. The unique steric profile of this compound may lead to novel reactivity and selectivity, making it a subject of interest for the development of new synthetic methodologies in academic and industrial research, including drug discovery and development. Further experimental validation is required to fully assess its catalytic efficacy.
Troubleshooting & Optimization
Technical Support Center: Dicyclopentylamine Synthesis
This guide provides troubleshooting advice and detailed protocols to help researchers improve the yield and purity of dicyclopentylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the reductive amination of cyclopentanone.[1][2] This reaction can be performed in a one-pot procedure by reacting cyclopentanone with cyclopentylamine (to form a secondary amine directly) or with ammonia (to first form cyclopentylamine, which can then react with another equivalent of cyclopentanone). The intermediate imine or enamine is reduced in situ to the final this compound product.[1][3]
Q2: Which reducing agents are recommended for this synthesis?
A2: Several reducing agents can be used, each with specific advantages:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a highly recommended reagent. It is mild, selective for the iminium ion over the ketone, and does not reduce other sensitive functional groups.[4][5][6] It is considered safer than sodium cyanoborohydride and often gives better yields.[6]
-
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with catalysts like Palladium (Pd), Platinum (Pt), or Raney Nickel (Ni) is a cost-effective and sustainable method, especially for large-scale production.[1]
-
Sodium Borohydride (NaBH₄): A stronger and cheaper reducing agent. However, it can also reduce the starting cyclopentanone, potentially lowering the yield of the desired amine. The imine is typically formed in a separate step before reduction.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but more toxic than NaBH(OAc)₃.[4]
Q3: What are the main byproducts to expect in this compound synthesis?
A3: The primary byproducts are typically:
-
Cyclopentanol: Formed from the reduction of the starting material, cyclopentanone. This is more common when using less selective reducing agents like NaBH₄.
-
N,N,N-Tricyclopentylamine (Tertiary Amine): Results from the further reaction of the this compound product with another molecule of cyclopentanone and subsequent reduction.
-
Unreacted Starting Materials: Residual cyclopentanone and cyclopentylamine may remain if the reaction does not go to completion.
Troubleshooting Guide
Q4: My reaction yield is significantly lower than expected. What are the common causes?
A4: Low yield is a frequent issue that can be traced to several factors. Use the following logical workflow to diagnose the problem.
-
Reagent Quality: The presence of water can hydrolyze the intermediate iminium ion and decompose hydride reagents. Ensure all solvents are anhydrous and starting materials are pure.
-
Reaction Conditions:
-
pH: Imine formation is typically catalyzed by mild acid (like acetic acid), but strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. The optimal pH is generally between 4 and 6.
-
Temperature: While room temperature is often sufficient, gentle heating may be required. However, excessive heat can promote side reactions.
-
Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or byproduct formation. Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion.
-
-
Choice of Reducing Agent: If using a strong reducing agent like NaBH₄, it may be reducing the cyclopentanone starting material. Switch to a milder, more selective agent like NaBH(OAc)₃.[4][5]
Q5: I am observing a significant amount of cyclopentanol byproduct. How can I prevent this?
A5: Cyclopentanol formation occurs when the reducing agent attacks the starting ketone before it forms an imine.
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice to avoid this issue, as it reduces iminium ions much faster than it reduces ketones.[5][7]
-
Two-Step Procedure: If you must use a less selective reagent like NaBH₄, perform the reaction in two steps. First, mix the cyclopentanone and cyclopentylamine (with an acid catalyst and a dehydrating agent like molecular sieves) to form the imine. Once imine formation is complete (monitored by TLC or GC-MS), then add the reducing agent.
Q6: How can I minimize the formation of the tertiary amine (tricyclopentylamine)?
A6: Tertiary amine formation happens when the secondary amine product (this compound) acts as a nucleophile and reacts with another molecule of cyclopentanone.
-
Control Stoichiometry: Avoid using a large excess of cyclopentanone. A 1:1 or slight excess of the amine reactant is preferable.
-
Slow Addition: Adding the reducing agent or the ketone slowly to the reaction mixture can help maintain a low concentration of the reactants and favor the desired reaction pathway.
Data & Protocols
Comparative Data on Reducing Agents
The choice of reducing agent is critical for the success of a reductive amination. The following table provides a summary of common reagents used for similar transformations.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Common Issues & Considerations |
| Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE), THF | High selectivity for imines/iminium ions, mild, one-pot procedure possible.[5] | Moisture sensitive, relatively expensive. |
| Catalytic Hydrogenation (H₂) | Methanol, Ethanol | High atom economy, environmentally friendly, cost-effective for scale-up.[2] | Requires specialized pressure equipment, catalyst may be pyrophoric. |
| Sodium Borohydride | Methanol, Ethanol | Inexpensive, readily available. | Can reduce starting ketone, often requires two-step process.[4] |
| Sodium Cyanoborohydride | Methanol, THF | Effective at acidic pH where imine formation is favored. | Highly toxic (releases HCN gas in strong acid).[4] |
Detailed Experimental Protocol: One-Pot Synthesis using NaBH(OAc)₃
This protocol describes a general and reliable one-pot procedure for synthesizing this compound from cyclopentanone and cyclopentylamine.
Materials:
-
Cyclopentanone (1.0 eq.)
-
Cyclopentylamine (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Glacial Acetic Acid (1.0 eq.)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the ketone in anhydrous DCE (approx. 5-10 mL per mmol of ketone). Add cyclopentylamine (1.05 eq.) followed by glacial acetic acid (1.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (CH₂Cl₂).
-
Combine all organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimizing Reaction Conditions for Dicyclopentylamine
Welcome to the Technical Support Center for the synthesis of dicyclopentylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the reductive amination of cyclopentanone.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal Molar Ratio: An incorrect ratio of cyclopentanone to the amine source (ammonia or cyclopentylamine) can limit the formation of the desired secondary amine. | - When using cyclopentylamine as the starting amine, a 1:1 molar ratio with cyclopentanone is the theoretical starting point. An excess of cyclopentylamine can favor the formation of the enamine intermediate. - If starting from ammonia, a higher pressure of ammonia and hydrogen is generally required to favor the formation of the primary amine first, which can then react with another molecule of cyclopentanone. |
| Inefficient Catalyst: The choice and activity of the catalyst are crucial for the reaction to proceed efficiently. | - Catalyst Selection: Palladium on carbon (Pd/C) and Raney Nickel are effective catalysts for reductive aminations. Platinum-based catalysts have also shown high activity. - Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. A typical starting point is 5-10 mol% of the catalyst relative to the limiting reagent. - Catalyst Activity: Ensure the catalyst is not poisoned or deactivated. Use fresh catalyst or activate it according to standard procedures if necessary. | |
| Inadequate Reducing Agent/Conditions: The choice and conditions of the reducing agent are critical for the reduction of the imine intermediate. | - Hydrogen Gas: This is a common and effective reducing agent for catalytic reductive aminations. Ensure adequate hydrogen pressure (typically ranging from atmospheric to several bars) and efficient stirring to ensure good gas-liquid mass transfer. - Chemical Hydrides: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation. It is less toxic than sodium cyanoborohydride (NaBH₃CN). | |
| Unfavorable Reaction Temperature: The reaction temperature affects both the rate of reaction and the selectivity. | - Catalytic Hydrogenation: Temperatures typically range from room temperature to 160°C. Higher temperatures can increase the reaction rate but may also lead to side reactions. An initial optimization at a moderate temperature (e.g., 80-100°C) is recommended. | |
| Formation of Byproducts | Cyclopentanol Formation: The catalyst can directly reduce cyclopentanone to cyclopentanol. | - This is a common side reaction. Optimizing the reaction conditions to favor imine formation and subsequent reduction over direct ketone reduction is key. This can sometimes be achieved by adjusting the reaction temperature and pressure. |
| Primary Amine (Cyclopentylamine) as the Main Product: The reaction stops after the formation of the primary amine. | - To favor the formation of the secondary amine (this compound), ensure a sufficient amount of cyclopentanone is available to react with the initially formed cyclopentylamine. Using a slight excess of cyclopentanone might be beneficial. A methanolic solution of ammonia has been found to inhibit the formation of secondary and tertiary amines, so this should be avoided if this compound is the desired product.[1] | |
| Tertiary Amine Formation: Further reaction of this compound can lead to the formation of tertiary amines. | - This is less common in this specific reaction but can be minimized by controlling the stoichiometry of the reactants and the reaction time. | |
| Difficult Purification | Close Boiling Points of Products and Byproducts: this compound, cyclopentylamine, and cyclopentanol may have relatively close boiling points, making separation by distillation challenging. | - Fractional Distillation: Careful fractional distillation under reduced pressure is the primary method for purification.[2][3] Use a fractionating column with sufficient theoretical plates. - Column Chromatography: For smaller-scale reactions or to remove stubborn impurities, column chromatography on silica gel can be an effective purification method. |
| Amine Salts Formation: If an acidic workup is used, the amine products will be in their salt form, which are not volatile. | - Before distillation, ensure the reaction mixture is basified (e.g., with NaOH) to liberate the free amines. The organic layer can then be separated, dried, and distilled. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially relevant method is the reductive amination of cyclopentanone.[1][4] This can be achieved by reacting cyclopentanone with either ammonia or cyclopentylamine in the presence of a reducing agent and a catalyst.
Q2: Which catalysts are most effective for the synthesis of this compound?
A2: Catalysts based on noble metals such as palladium (Pd) and platinum (Pt) supported on carbon are highly effective.[1] Raney Nickel is also a widely used and cost-effective catalyst for this type of transformation.[1]
Q3: What are the typical reducing agents used in this reaction?
A3: For catalytic reductive aminations, molecular hydrogen (H₂) is the most common and economical reducing agent.[5] For smaller-scale laboratory syntheses, chemical hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) offer a milder and more selective alternative.
Q4: How can I minimize the formation of cyclopentylamine and maximize the yield of this compound?
A4: To favor the formation of this compound, you can adjust the stoichiometry of your reactants. Using a molar ratio of cyclopentanone to cyclopentylamine of approximately 1:1 is a good starting point. If starting from ammonia, the reaction conditions (higher temperature and pressure) should be optimized to promote the reaction of the initially formed cyclopentylamine with another molecule of cyclopentanone. Avoiding a methanolic solution of ammonia can also favor the formation of secondary amines.[1]
Q5: What is the role of the solvent in this reaction?
A5: The solvent can influence the solubility of the reactants and the catalyst, as well as the reaction rate. Common solvents for reductive amination include alcohols (like ethanol or methanol, though methanol with ammonia may inhibit secondary amine formation), and hydrocarbons (like cyclohexane or toluene). For reactions using sodium triacetoxyborohydride, chlorinated solvents like 1,2-dichloroethane (DCE) are often used.
Q6: What is the best way to purify this compound after the reaction?
A6: The most common method for purifying this compound on a larger scale is fractional distillation under reduced pressure.[2][3] This is effective for separating it from lower-boiling impurities like cyclopentylamine and higher-boiling residues. For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed.
Data Presentation
Table 1: Comparison of Catalysts for Reductive Amination of Cyclic Ketones
| Catalyst | Support | Typical Loading (mol%) | Advantages | Disadvantages |
| Palladium (Pd) | Carbon (C) | 5 - 10 | High activity and selectivity for secondary amine formation.[4] | Higher cost compared to non-precious metals. |
| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | 5 - 10 | Very high activity.[1] | Higher cost, may sometimes favor over-reduction. |
| Raney Nickel (Ni) | - | Slurry | Cost-effective, high activity for hydrogenation.[1] | Pyrophoric when dry, requires careful handling. |
| Ruthenium (Ru) | Niobium Pentoxide (Nb₂O₅) | 1 - 5 | Good activity and selectivity for primary amine formation.[6] | May not be optimal for maximizing secondary amine yield. |
Table 2: Effect of Reaction Parameters on this compound Synthesis (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | 5% Pd/C | Raney Nickel | 5% Pt/C | Pd/C and Pt/C generally offer higher selectivity for secondary amines. |
| Amine Source | Cyclopentylamine | Ammonia | Cyclopentylamine | Using cyclopentylamine directly provides a more controlled route to the secondary amine. |
| Temperature | 80°C | 120°C | 160°C | Higher temperatures increase reaction rate but may lead to more byproducts. |
| H₂ Pressure | 1 atm | 5 bar | 10 bar | Higher pressure can increase the rate of hydrogenation. |
| Solvent | Ethanol | Cyclohexane | Toluene | Solvent choice affects solubility and can influence reaction kinetics. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Cyclopentanone with Cyclopentylamine
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
Cyclopentanone
-
Cyclopentylamine
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
To a high-pressure reactor, add cyclopentanone (1.0 eq) and cyclopentylamine (1.0-1.2 eq).
-
Add ethanol as the solvent (approximately 5-10 mL per mmol of cyclopentanone).
-
Carefully add 5% Pd/C (5-10 mol%).
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as GC or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from a similar procedure for the synthesis of N-butylcyclopentylamine.
Materials:
-
Cyclopentanone
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
Procedure:
-
To a dry round-bottom flask, add cyclopentanone (1.0 eq) and dissolve it in anhydrous DCE.
-
Add cyclopentylamine (1.0-1.2 eq) to the solution.
-
Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, controlling any temperature increase.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Dicyclopentylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of dicyclopentylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the reductive amination of cyclopentanone. This can be achieved in a one-pot reaction by reacting cyclopentanone with ammonia, where the initially formed cyclopentylamine reacts further with another molecule of cyclopentanone. Alternatively, the reaction can be performed by reacting cyclopentanone directly with cyclopentylamine.[1][2][3]
Q2: What are the primary side products I should expect in this compound synthesis?
A2: The primary side products in the reductive amination synthesis of this compound are cyclopentanol and unreacted cyclopentylamine.[2] Cyclopentanol is formed by the reduction of the starting material, cyclopentanone. Cyclopentylamine will be present if the reaction does not go to completion or if the initial reaction of cyclopentanone and ammonia is the first step.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] This technique allows for the identification and quantification of the starting materials (cyclopentanone, cyclopentylamine), the desired product (this compound), and the main side product (cyclopentanol).
Q4: What is the best method for purifying the final product?
A4: Fractional distillation is the most effective method for purifying this compound from the reaction mixture. This technique separates compounds based on differences in their boiling points.[7][8][9] Given the likely presence of cyclopentylamine (boiling point: 106-108 °C) and cyclopentanol (boiling point: 139-140 °C), and the expected higher boiling point of this compound, fractional distillation can provide good separation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes:
-
Suboptimal Molar Ratio of Reactants: An incorrect ratio of cyclopentanone to the amine source (ammonia or cyclopentylamine) can lead to incomplete conversion or favor the formation of the primary amine.
-
Inefficient Catalyst: The choice of catalyst and its activity are crucial for driving the reaction towards the desired secondary amine.
-
Inadequate Reaction Conditions: Temperature and pressure play a significant role in the reaction kinetics and equilibrium.
-
Premature Termination of the Reaction: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion to the dialkylated product.
Solutions:
| Parameter | Recommended Action |
| Molar Ratio | When using cyclopentylamine as the starting amine, a 1:1 molar ratio with cyclopentanone is the stoichiometric ideal. However, to drive the reaction to completion, a slight excess of cyclopentanone may be employed. When starting with ammonia, a molar ratio of at least 2:1 of cyclopentanone to ammonia is required. |
| Catalyst | Raney Nickel (Raney Ni) and supported noble metal catalysts (e.g., Ru/C, Pd/C) are commonly used for reductive aminations. Ensure the catalyst is fresh and active. Catalyst loading is typically in the range of 1-5% by weight relative to the limiting reagent. |
| Temperature | The reaction is typically carried out at elevated temperatures, often in the range of 80-150 °C. The optimal temperature will depend on the specific catalyst and solvent used. |
| Pressure | The reaction is usually performed under hydrogen pressure, typically ranging from 10 to 50 bar. Higher pressures can enhance the rate of reduction. |
| Reaction Time | Monitor the reaction progress by GC-MS and continue until the concentration of cyclopentylamine is minimized and the this compound concentration is maximized. |
Issue 2: High Concentration of Cyclopentanol Side Product
Possible Cause:
-
Direct Reduction of Cyclopentanone: The catalyst and reducing agent (hydrogen) can directly reduce the starting ketone, cyclopentanone, to cyclopentanol, competing with the desired amination reaction.
Solutions:
| Parameter | Recommended Action |
| Reaction Conditions | Lowering the reaction temperature may favor the amination reaction over the direct reduction of the ketone. Stepwise addition of the reducing agent or maintaining a lower hydrogen pressure initially can also help. |
| Catalyst Selection | Some catalysts may have a higher selectivity for imine reduction over ketone reduction. Screening different catalysts could identify one that minimizes cyclopentanol formation. |
Issue 3: Difficulty in Separating this compound from Cyclopentylamine
Possible Cause:
-
Close Boiling Points: While there is a difference in their boiling points, achieving a clean separation via simple distillation can be challenging if the reaction mixture contains a significant amount of both amines.
Solution:
| Method | Description |
| Fractional Distillation | Employ a fractional distillation column with a sufficient number of theoretical plates to enhance the separation efficiency. Careful control of the distillation rate and temperature is crucial.[7][8][9][10] |
Experimental Protocols
Synthesis of this compound via Reductive Amination of Cyclopentanone with Cyclopentylamine
Materials:
-
Cyclopentanone
-
Cyclopentylamine
-
Raney Nickel (or 5% Ru/C)
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Anhydrous Sodium Sulfate
Procedure:
-
In a high-pressure autoclave, combine cyclopentanone (1.0 eq), cyclopentylamine (1.0 eq), and a catalytic amount of Raney Nickel (approx. 2-5 wt% of the limiting reagent) in ethanol.
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20-40 bar).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Maintain the temperature and pressure for 8-12 hours, monitoring the reaction progress by taking aliquots and analyzing them by GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dry the crude product over anhydrous sodium sulfate.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopentylamine - Wikipedia [en.wikipedia.org]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. pjps.pk [pjps.pk]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Purification [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. omicsonline.org [omicsonline.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Purification of Dicyclopentylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of dicyclopentylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in this compound often depend on the synthetic route. If synthesized via reductive amination of cyclopentanone, potential impurities include unreacted cyclopentanone, the intermediate N-cyclopentyliminocyclopentane, the primary amine cyclopentylamine, and the byproduct cyclopentanol.[1] Side reactions can also lead to the formation of other secondary and tertiary amines.
Q2: What is the recommended method for purifying this compound?
A2: The most effective method for purifying this compound is typically vacuum distillation, as it is a high-boiling liquid.[2][3] For separating components with close boiling points, fractional distillation under reduced pressure is recommended.[4][5][6] Acid-base extraction can be employed to remove acidic or neutral impurities from the basic amine.[7][8][9] Recrystallization of a salt form, such as this compound hydrochloride, can also be an effective purification step, particularly for removing colored impurities.[10][11]
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be assessed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities.[12] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile impurities.[13] Nuclear magnetic resonance (NMR) spectroscopy can provide structural confirmation and help identify impurities.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a combustible liquid that can cause skin irritation and serious eye damage.[14] It may also cause respiratory irritation.[14] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Product is discolored (yellow/brown) after distillation. | Thermal decomposition of the amine at high temperatures. | Lower the distillation temperature by reducing the vacuum pressure. Ensure the heating mantle is not set too high. Consider a shorter path distillation apparatus to minimize residence time at high temperatures. |
| Oxidation of the amine. | Ensure the distillation apparatus is free of leaks and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon). | |
| Contamination from the starting material or reaction byproducts. | Perform an acid-base extraction prior to distillation to remove acidic or neutral impurities. Consider a pre-treatment with activated carbon to remove colored impurities.[15] | |
| Bumping or uneven boiling during vacuum distillation. | Insufficient agitation or lack of boiling chips. | Use a magnetic stir bar for vigorous stirring. Boiling chips are generally not effective under vacuum.[16] |
| System pressure is too low, causing rapid boiling. | Carefully regulate the vacuum pressure to achieve a steady boiling rate. | |
| Low recovery of purified product. | Inefficient condensation. | Ensure the condenser is properly cooled with a continuous flow of cold water. For very volatile components, a colder coolant may be necessary. |
| Leaks in the distillation apparatus. | Check all joints and connections for leaks. Ensure all glassware is properly greased for a good seal under vacuum.[16] | |
| Hold-up in the distillation column (for fractional distillation). | Use a shorter fractionating column or one with less packing material to minimize product loss.[4] |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Formation of an emulsion during extraction. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of the amine. | Dilute the organic layer with more solvent. | |
| Addition of a saturated salt solution (brine) can help break the emulsion. | Add a small amount of brine and gently swirl. | |
| Poor separation of layers. | The densities of the organic and aqueous layers are too similar. | Try a different organic solvent with a significantly different density from water. |
| Low yield of this compound after extraction and solvent removal. | Incomplete extraction from the aqueous layer. | Perform multiple extractions with smaller volumes of the organic solvent. |
| The pH of the aqueous layer was not sufficiently basic during the back-extraction of the amine. | Ensure the aqueous layer is made strongly basic (pH > 12) with a suitable base (e.g., NaOH) to deprotonate the amine salt and drive it into the organic layer.[17] |
Recrystallization Issues (for this compound Salts)
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.[11] | |
| The compound is precipitating too quickly. | Allow the solution to cool more slowly. Using a solvent pair (a "good" solvent and a "poor" solvent) can help control the crystallization rate.[11][18] | |
| Low crystal yield. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then cool again.[11] |
| The this compound salt is too soluble in the chosen solvent even at low temperatures. | Select a different solvent or a solvent mixture where the salt has lower solubility at cold temperatures. For amine hydrochlorides, isopropanol is often a good choice.[11] | |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | A second recrystallization may be necessary. Alternatively, treat the solution with activated carbon before crystallization to adsorb the colored impurities.[11] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉N | [14] |
| Molecular Weight | 153.27 g/mol | [14] |
| Boiling Point (at 760 mmHg) | 235-236 °C | |
| IUPAC Name | N-cyclopentylcyclopentanamine | [14] |
Table 2: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | 98 |
| 20 | 112 |
| 50 | 134 |
| 100 | 154 |
| Estimated using a boiling point calculator based on the atmospheric boiling point.[19] |
Table 3: Solubility of this compound
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol | Soluble[16] |
| Methanol | Soluble[16] |
| Acetone | Soluble[16] |
| Diethyl Ether | Soluble |
| Dichloromethane | Soluble |
| General solubility information for amines suggests solubility in many organic solvents.[20] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Use a magnetic stirrer and a heating mantle.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Ensure all joints are properly sealed. Start the magnetic stirrer. Slowly and carefully apply the vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the flask gently with the heating mantle.
-
Collecting Fractions: Collect any low-boiling impurities in a separate receiving flask. Once the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
Shutdown: Once the distillation is complete, or a significant amount of residue remains, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. This will convert the this compound to its water-soluble hydrochloride salt.
-
Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the acidic wash with the organic layer to ensure complete extraction of the amine.
-
Basification: To the combined aqueous extracts, slowly add a concentrated aqueous base solution (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 12). This will regenerate the free this compound, which will separate from the aqueous layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the flask containing the basified aqueous solution. Stopper and shake to extract the free amine back into the organic layer.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Fractional Distillation | PPTX [slideshare.net]
- 6. omicsonline.org [omicsonline.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. amherst.edu [amherst.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. gcms.cz [gcms.cz]
- 14. This compound | C10H19N | CID 247671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. refiningcommunity.com [refiningcommunity.com]
- 16. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Boiling Point Calculator [trimen.pl]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Troubleshooting Guide for Dicyclopentylamine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving Dicyclopentylamine.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound in organic synthesis?
A1: this compound, a secondary amine, is primarily used as a building block in the synthesis of more complex molecules. Its common applications include:
-
N-Alkylation and N-Acylation Reactions: To introduce the dicyclopentylamino moiety into a molecule.
-
Organocatalysis: As a bulky secondary amine, it can be used to catalyze reactions such as Michael additions and aldol reactions through enamine intermediates.[1][2]
-
Synthesis of Pharmaceuticals and Agrochemicals: It can serve as a precursor or intermediate in the manufacturing of various active compounds.
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is a combustible liquid and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[3] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I purify this compound before use?
A3: If the purity of commercially available this compound is a concern for a sensitive reaction, it can be purified by distillation under reduced pressure. Ensure all glassware is dry and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with moisture and carbon dioxide.
Q4: What are common impurities that might be present in this compound?
A4: Potential impurities in this compound could include unreacted starting materials from its synthesis, such as cyclopentanone and cyclopentylamine, or byproducts like N-cyclopentyliminocyclopentane and cyclopentanol.[4] These impurities can arise from incomplete reaction or side reactions during the synthesis process.
Troubleshooting Guides
Synthesis of this compound (Reductive Amination)
The synthesis of this compound is commonly achieved through the reductive amination of cyclopentanone with cyclopentylamine.
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation | Ensure the reaction conditions favor imine formation before adding the reducing agent. This can be achieved by allowing sufficient reaction time for the cyclopentanone and cyclopentylamine to react, sometimes with the aid of a dehydrating agent like molecular sieves. |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. The activity of hydride reducing agents can diminish over time, especially with improper storage. |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the specific reducing agent used. For many reductive aminations, room temperature is sufficient, but some may benefit from gentle heating.[5] |
| Incorrect Stoichiometry | Ensure the molar ratio of reactants is appropriate. Typically, a slight excess of the amine or the carbonyl compound is used. |
| Catalyst Poisoning (for catalytic hydrogenation) | If using a metal catalyst (e.g., Pd/C, PtO2), ensure the starting materials and solvent are free from catalyst poisons like sulfur compounds. |
Problem: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Cyclopentanol | Reduction of unreacted cyclopentanone. | Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride.[5] Alternatively, ensure complete imine formation before adding the reducing agent. |
| Unreacted Starting Materials | Incomplete reaction. | Increase the reaction time, temperature, or the amount of reducing agent. |
N-Alkylation Reactions with this compound
This involves the reaction of this compound with an alkylating agent (e.g., an alkyl halide) to form a tertiary amine.
Problem: Low Conversion or No Reaction
| Possible Cause | Suggested Solution |
| Poor Leaving Group on Alkylating Agent | Use an alkylating agent with a better leaving group (I > Br > Cl). |
| Steric Hindrance | Both this compound and the alkylating agent can be sterically hindered. Use a less hindered alkylating agent if possible, or increase the reaction temperature and time. |
| Inadequate Base | A base is often required to neutralize the acid formed during the reaction. Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) to prevent it from competing with the this compound.[6] |
| Low Reaction Temperature | Increase the temperature to overcome the activation energy barrier, especially for less reactive alkylating agents. |
Problem: Formation of Quaternary Ammonium Salt (Over-alkylation)
While less common for secondary amines compared to primary amines, the tertiary amine product can sometimes be further alkylated.
| Possible Cause | Suggested Solution |
| High Reactivity of Tertiary Amine Product | The tertiary amine product can be more nucleophilic than the starting this compound. |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess of this compound relative to the alkylating agent. |
| High Reaction Temperature or Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
N-Acylation Reactions with this compound
This involves the reaction of this compound with an acylating agent (e.g., an acyl chloride or anhydride) to form an amide.
Problem: Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficiently Reactive Acylating Agent | Use a more reactive acylating agent (acyl chloride > anhydride > ester). |
| Steric Hindrance | The bulky nature of this compound can slow down the reaction. Increase the reaction temperature or use a catalyst like 4-dimethylaminopyridine (DMAP).[7] |
| Amine Protonation | The reaction generates an acid byproduct which can protonate the starting amine, rendering it non-nucleophilic. Use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid.[7] |
Problem: Side Reactions
| Side Reaction | Possible Cause | Suggested Solution |
| Hydrolysis of Acylating Agent | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Reaction with Solvent | Use of a nucleophilic solvent (e.g., an alcohol). | Use an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
This compound in Organocatalysis (e.g., Michael Addition)
This compound can act as a catalyst to form a nucleophilic enamine from an aldehyde or ketone, which can then participate in reactions like Michael additions.
Problem: Low Yield of Michael Adduct
| Possible Cause | Suggested Solution |
| Inefficient Enamine Formation | Ensure the reaction conditions favor enamine formation. This may involve removing water as it is formed, for example, by using molecular sieves. |
| Low Reactivity of Michael Acceptor | Use a more electrophilic Michael acceptor. |
| Reversibility of the Michael Addition | The Michael addition can be reversible. Use conditions that favor the product, such as removing the product from the reaction mixture as it is formed (if possible) or using a solvent in which the product is less soluble. |
| Catalyst Decomposition | Ensure the reaction conditions are not too harsh for the this compound catalyst. |
Problem: Formation of Byproducts
| Byproduct | Possible Cause | Suggested Solution | | :--- | :--- | | Aldol Condensation Product | The enamine can react with another molecule of the starting aldehyde or ketone. | Add the Michael acceptor to the reaction mixture before adding the this compound catalyst, or add the aldehyde/ketone slowly to a mixture of the catalyst and the Michael acceptor. | | Polymerization of Michael Acceptor | Especially with highly reactive Michael acceptors. | Use milder reaction conditions (lower temperature) and control the stoichiometry carefully. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from cyclopentanone and cyclopentylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Cyclopentanone
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add cyclopentanone (1.0 eq.) and dissolve it in anhydrous DCE.
-
Add cyclopentylamine (1.0-1.2 eq.) to the solution, followed by glacial acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCE.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure if necessary.
Protocol 2: N-Alkylation of this compound with Benzyl Bromide
Materials:
-
This compound
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous acetonitrile.
-
Slowly add benzyl bromide (1.1 eq.) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove the hydrobromide salt of DIPEA.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tertiary amine.
-
Purify by column chromatography on silica gel if necessary.
Protocol 3: N-Acylation of this compound with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl to remove excess triethylamine.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude amide.
-
Recrystallize or purify by column chromatography if needed.
Data Tables
Table 1: Reductive Amination of Cyclopentanone with Cyclopentylamine - Effect of Reducing Agent
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | NaBH(OAc)₃ | DCE | 25 | 18 | 85-95 |
| 2 | NaBH₃CN | MeOH | 25 | 24 | 75-85 |
| 3 | H₂ (50 psi), Pd/C | EtOH | 25 | 12 | 80-90 |
| 4 | NaBH₄ | MeOH | 0 to 25 | 6 | 60-70 (with cyclopentanol as a significant byproduct) |
Table 2: N-Alkylation of this compound with Alkyl Halides - Influence of Reaction Conditions
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield of Tertiary Amine (%) |
| 1 | Benzyl Bromide | DIPEA | ACN | 25 | 12 | >90 |
| 2 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 8 | 85-95 |
| 3 | Isopropyl Bromide | None | - | 80 | 48 | <10 (due to steric hindrance) |
| 4 | Benzyl Chloride | DIPEA | ACN | 80 | 24 | 70-80 |
Diagrams
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Generalized mechanism for the N-alkylation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
Dicyclopentylamine catalyst deactivation and regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting assistance and frequently asked questions (FAQs) regarding the deactivation and regeneration of dicyclopentylamine when used as an organocatalyst. The information is tailored to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for this compound catalysts?
A1: this compound, a secondary amine organocatalyst, is susceptible to deactivation through several mechanisms. The most common pathways include:
-
Alkylation: In reactions involving highly electrophilic substrates, such as nitroolefins, the amine catalyst can be alkylated, forming a stable adduct and rendering it inactive.[1][2][3]
-
Aldol Side Reactions: Undesired aldol reactions can lead to the formation of byproducts that consume the catalyst or foul the reaction mixture.[4][5]
-
Protonation: The basic nature of the amine makes it susceptible to protonation by acidic species in the reaction medium. This can be reversible, but excessive protonation will inhibit catalytic activity.
-
Thermal Degradation: Although generally stable, prolonged exposure to high temperatures can lead to the thermal degradation of this compound.[6]
Q2: How can I minimize catalyst deactivation during my experiment?
A2: To minimize deactivation, consider the following strategies:
-
Substrate Purity: Ensure that all starting materials and solvents are of high purity and free from acidic impurities or water, which can protonate or hydrolyze reaction intermediates.
-
Reaction Conditions: Optimize reaction parameters such as temperature and reaction time. Lowering the temperature can sometimes suppress side reactions.[7]
-
Inert Atmosphere: For oxygen or moisture-sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation or unwanted hydrolysis.
-
Catalyst Loading: While it may seem counterintuitive, in some cases of catalyst deactivation by side reactions, adjusting the catalyst loading can influence the reaction pathway.
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Regeneration of a chemically altered this compound catalyst can be challenging. However, if the deactivation is due to reversible inhibition or fouling, some recovery of activity may be possible. For instance, in cases of alkylation by certain electrophiles, a proposed mechanism for catalyst release involves intramolecular acid-catalyzed β-elimination.[2][3] More commonly, "regeneration" in the context of organocatalysis refers to the recovery and reuse of the catalyst after a reaction.
Q4: What is the standard procedure for recovering and reusing this compound?
A4: this compound, being a homogeneous catalyst, can often be recovered after the reaction. A general procedure involves:
-
Quenching the reaction: Stop the reaction by adding a suitable quenching agent.
-
Solvent Extraction: Perform a liquid-liquid extraction to separate the product from the catalyst. The solubility of this compound can be manipulated by adjusting the pH. Acidic washing can protonate the amine, moving it to the aqueous phase, while the organic product remains in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover the amine.
-
Purification: The recovered catalyst may need to be purified by distillation or chromatography before reuse to remove any accumulated impurities.
-
Drying: Ensure the recovered catalyst is thoroughly dried before reuse, as water can be detrimental to many reactions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or by reaction with the substrate/product. | 1. Check Purity: Analyze the purity of reactants and solvents. Consider purifying starting materials. 2. Investigate Side Reactions: Use techniques like TLC, GC-MS, or NMR to identify potential byproducts that could be inhibiting the catalyst.[4] 3. Modify Reaction Conditions: Attempt the reaction at a lower temperature to disfavor potential deactivation pathways. |
| Reaction stalls before completion | Catalyst Poisoning: A gradual buildup of an inhibitory substance is deactivating the catalyst over time. | 1. Incremental Substrate Addition: Add the electrophilic substrate in portions to maintain a low instantaneous concentration, potentially reducing the rate of catalyst alkylation. 2. Use of Additives: In some cases, the addition of a co-catalyst or an additive can help to suppress deactivation pathways. |
| Inconsistent results between batches | Variability in Reagent Quality: Impurities in different batches of starting materials or solvents can affect catalyst performance.[8][9] | 1. Standardize Reagents: Use reagents from a single, trusted supplier and from the same batch if possible. 2. Pre-treatment of Reagents: Consider passing solvents through a column of activated alumina or molecular sieves to remove impurities. |
| Difficulty in catalyst recovery | Emulsion Formation during Workup: The presence of both acidic and basic species can lead to the formation of stable emulsions during extraction. | 1. Adjust pH: Carefully adjust the pH of the aqueous phase to break the emulsion. 2. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. 3. Filtration: In some cases, filtering the mixture through a pad of celite can help to break up emulsions. |
Visualizing Deactivation and Regeneration Pathways
Below are diagrams illustrating the key pathways for this compound catalyst deactivation and a conceptual regeneration cycle.
Caption: Common deactivation pathways for this compound catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aidic.it [aidic.it]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
How to avoid impurities in Dicyclopentylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of dicyclopentylamine.
Troubleshooting Guides
Problem 1: Low Yield of this compound and High Levels of Cyclopentylamine
Q: My reaction is producing a low yield of the desired this compound, with a significant amount of cyclopentylamine as the major product. How can I favor the formation of the secondary amine?
A: This is a common issue in the reductive amination of cyclopentanone. To promote the formation of this compound, consider the following strategies:
-
Adjust Stoichiometry: Increase the molar ratio of cyclopentanone to the amine source (ammonia or cyclopentylamine). A higher concentration of the ketone will favor the reaction of the initially formed cyclopentylamine with another molecule of cyclopentanone to form the imine precursor to this compound.
-
Control Amine Addition: If using cyclopentylamine as the starting amine, a slow, controlled addition to the reaction mixture containing cyclopentanone can help maintain a higher relative concentration of the ketone.
-
Reaction Time and Temperature: Prolonging the reaction time and moderately increasing the temperature can drive the reaction towards the thermodynamically more stable disubstituted product. However, be cautious of potential side reactions at excessively high temperatures.
Problem 2: Presence of N-Cyclopentyliminocyclopentane Impurity
Q: My final product shows a significant peak corresponding to N-cyclopentyliminocyclopentane in the GC-MS analysis. What causes this and how can I remove it?
A: The presence of N-cyclopentyliminocyclopentane indicates an incomplete reduction of the imine intermediate.
-
Cause: This can be due to an insufficient amount or activity of the reducing agent, or non-optimal reaction conditions for the reduction step.
-
Solution:
-
Increase Reducing Agent: Add a slight excess of the reducing agent (e.g., sodium borohydride, hydrogen with a catalyst).
-
Optimize pH: The pH of the reaction medium can influence the stability of the imine and the efficiency of the reducing agent. For borohydride reductions, slightly acidic conditions can facilitate the reduction.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. Deactivated catalysts will lead to incomplete reduction.
-
Post-Reaction Treatment: The remaining imine can sometimes be hydrolyzed back to cyclopentanone and cyclopentylamine by treating the reaction mixture with aqueous acid, followed by extraction and re-purification of the desired this compound.
-
Problem 3: Formation of Cyclopentanol as a By-product
Q: I am observing a notable amount of cyclopentanol in my reaction mixture. How can I minimize the formation of this impurity?
A: Cyclopentanol is formed by the direct reduction of cyclopentanone.
-
Cause: This side reaction competes with the formation of the imine. It is more prevalent when the rate of reduction is significantly faster than the rate of imine formation.
-
Solution:
-
Two-Step Approach: Consider a two-step synthesis. First, form the enamine or imine from cyclopentanone and cyclopentylamine, often with the removal of water. Then, in a separate step, add the reducing agent. This temporal separation of the condensation and reduction steps can significantly reduce the formation of cyclopentanol.
-
Choice of Reducing Agent: Some reducing agents are more selective for imines over ketones. Sodium triacetoxyborohydride is often a good choice for reductive aminations as it is less reactive towards ketones compared to sodium borohydride.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reductive amination of cyclopentanone. This can be achieved in a single pot by reacting cyclopentanone with an amine source (ammonia or cyclopentylamine) in the presence of a reducing agent. Catalytic hydrogenation over catalysts like nickel or palladium is also a widely used industrial method.[1]
Q2: What are the primary impurities I should expect in this compound synthesis?
A2: The main impurities include:
-
Cyclopentylamine: The monosubstituted amine, which can be a major by-product if reaction conditions are not optimized for disubstitution.
-
N-Cyclopentyliminocyclopentane: The unreduced imine intermediate.[2][3]
-
Cyclopentanol: Formed from the direct reduction of cyclopentanone.[2][3]
-
Unreacted Cyclopentanone: Residual starting material.
Q3: How can I effectively purify the synthesized this compound?
A3: Fractional distillation is a common and effective method for purifying this compound from lower-boiling impurities like cyclopentylamine and cyclopentanol, and higher-boiling impurities. For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
-
GC-MS: Is excellent for identifying and quantifying volatile impurities.
-
¹H and ¹³C NMR: Provide detailed structural information and can be used for quantitative analysis to determine the purity of the final product.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Distribution in the Reductive Amination of Cyclopentanone
| Molar Ratio (Cyclopentanone:Ammonia) | This compound Yield (%) | Cyclopentylamine Yield (%) | Cyclopentanol Yield (%) |
| 1:1 | 25 | 65 | 10 |
| 2:1 | 55 | 35 | 10 |
| 3:1 | 70 | 20 | 10 |
Note: These are representative values and can vary based on specific reaction conditions such as catalyst, temperature, and pressure.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (2.0 equivalents) and methanol as the solvent.
-
Amine Addition: Slowly add a solution of cyclopentylamine (1.0 equivalent) in methanol to the flask at room temperature.
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the N-cyclopentyliminocyclopentane intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by fractional distillation under vacuum.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: Identify the peaks corresponding to this compound and potential impurities by comparing their mass spectra with a library database (e.g., NIST).
Visualizations
References
Technical Support Center: Dicyclopentylamine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Dicyclopentylamine. The information is tailored to address common challenges encountered during the scale-up of production from laboratory to industrial settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and industrially viable method for synthesizing this compound is through the reductive amination of cyclopentanone . This can be achieved via two main pathways:
-
One-Step Process: Direct reaction of cyclopentanone with cyclopentylamine in the presence of a reducing agent and a catalyst.
-
Two-Step Process: Reaction of cyclopentanone with ammonia to form cyclopentylamine, which is then reacted with another equivalent of cyclopentanone under reductive amination conditions.
The direct one-step process is often preferred for its efficiency. Key to this process is the in-situ formation of an imine intermediate, which is then reduced to the secondary amine.[1][2]
Q2: What are the typical catalysts used in this compound synthesis?
A2: Several catalysts are effective for the reductive amination process. The choice of catalyst can significantly impact yield, selectivity, and reaction conditions. Common catalysts include:
-
Raney Nickel (Raney Ni): A widely used, cost-effective catalyst known for its high activity. However, it can be pyrophoric and may require careful handling.[3][4] It is also susceptible to deactivation.[5]
-
Noble Metal Catalysts (Platinum, Palladium): Supported catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) offer high selectivity and activity under milder conditions.[1][6] While more expensive, they can often be recycled.
-
Iridium Catalysts: These have shown effectiveness in reductive aminations and can be particularly useful for specific substrates.[7]
Q3: What are the main impurities and byproducts in this compound synthesis?
A3: During the synthesis of this compound, several impurities and byproducts can form, impacting the final product's purity. These include:
-
Cyclopentanol: Formed from the reduction of the starting material, cyclopentanone.
-
Unreacted Starting Materials: Residual cyclopentanone and cyclopentylamine.
-
Over-alkylation Products: Formation of tertiary amines if the secondary amine reacts further.
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N-cyclopentyliminocyclopentane: The imine intermediate, which may remain if the reduction is incomplete.[2]
Careful control of reaction conditions is crucial to minimize the formation of these byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound production.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure. | - Increase reaction time and monitor progress by techniques like TLC or LC-MS. - Gradually increase the reaction temperature and hydrogen pressure within safe operational limits.[8] - Ensure efficient mixing to maximize contact between reactants and catalyst. |
| Catalyst Deactivation: Sintering, poisoning, or fouling of the catalyst. | - For Raney Nickel, ensure proper activation and storage to maintain activity. Consider catalyst regeneration procedures.[5] - For noble metal catalysts, investigate potential poisons in the feedstock (e.g., sulfur compounds) and implement purification steps if necessary. - Consider increasing the catalyst loading, but be mindful of the cost implications. | |
| Poor Selectivity (High levels of byproducts) | Formation of Cyclopentanol: The reduction of cyclopentanone is competing with the reductive amination pathway. | - Optimize the reaction temperature and pressure. Lower temperatures generally favor imine formation over ketone reduction. - Select a catalyst with higher selectivity for imine reduction. Platinum-based catalysts can be advantageous in this regard.[6] |
| Over-alkylation to Tertiary Amines: The desired this compound is reacting further. | - Maintain a stoichiometric balance or a slight excess of cyclopentanone to cyclopentylamine. - Control the reaction time to stop the reaction once the desired conversion is achieved. | |
| Difficulties in Product Purification | Close Boiling Points of Product and Impurities: Makes separation by distillation challenging. | - Employ fractional distillation with a high-efficiency column. - Consider azeotropic distillation if a suitable entrainer can be found. |
| Presence of Heat Stable Salts (HSS): Can cause corrosion and fouling in distillation equipment. | - Implement an upstream ion exchange process to remove HSS from the crude product stream before distillation.[9] | |
| Formation of Emulsions during Work-up: Can complicate phase separation. | - Adjust the pH of the aqueous phase. - Add a small amount of a suitable demulsifying agent. | |
| Runaway Reaction | Exothermic Nature of Hydrogenation: Poor heat removal at a larger scale can lead to a rapid increase in temperature and pressure. | - Ensure the reactor has adequate cooling capacity. - Implement a controlled addition of the limiting reactant or hydrogen gas to manage the rate of heat generation. - Conduct a thorough process safety assessment before scaling up. |
| Catalyst Handling and Separation Issues | Pyrophoric Nature of Raney Nickel: Poses a fire hazard when exposed to air. | - Handle Raney Nickel as a slurry in water or a suitable solvent. - Use appropriate personal protective equipment (PPE) and work in a well-ventilated area. |
| Fine Catalyst Particles: Difficult to filter and can contaminate the product. | - Use filter aids to improve filtration efficiency. - Consider using a catalyst that is easier to separate, such as a supported catalyst in pellet form. |
Quantitative Data Summary
Due to the proprietary nature of industrial chemical processes, specific quantitative data for this compound production at different scales is not publicly available. However, the following table summarizes the expected trends and typical ranges for key parameters during scale-up.
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) | Industrial Scale (tons) | Key Considerations for Scale-up |
| Typical Yield | 85-95% | 80-90% | 75-85% | Yield often decreases slightly with scale due to less ideal mixing and heat transfer. |
| Purity (before purification) | >90% | 85-90% | 80-85% | Increased potential for side reactions and longer reaction times can lead to a less pure crude product. |
| Reaction Time | 2-8 hours | 6-12 hours | 10-24 hours | Mass and heat transfer limitations at larger scales necessitate longer reaction times to achieve desired conversion. |
| Catalyst Loading (wt%) | 1-5% | 2-7% | 3-10% | Higher catalyst loading may be required to compensate for lower efficiency at a larger scale. |
| Hydrogen Pressure (psi) | 100-500 | 200-800 | 500-1500 | Higher pressures are often used at an industrial scale to increase reaction rates and improve efficiency. |
Experimental Protocols
General Laboratory Protocol for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound via reductive amination at a laboratory scale.
Materials:
-
Cyclopentanone
-
Cyclopentylamine
-
Raney Nickel (or 5% Pt/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
In a high-pressure autoclave, combine cyclopentanone (1.0 equivalent), cyclopentylamine (1.05 equivalents), and ethanol as the solvent.
-
Carefully add Raney Nickel (5 wt% of the limiting reactant) as a slurry in ethanol.
-
Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500 psi).
-
Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 6 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with solvent at all times.
-
The crude this compound in the ethanolic solution can then be purified by distillation.
General Purification Protocol: Fractional Distillation
-
Assemble a fractional distillation apparatus with a high-efficiency packed column.
-
Charge the crude this compound solution into the distillation flask.
-
Slowly heat the flask to first distill off the ethanol solvent.
-
After the solvent is removed, increase the temperature to distill the this compound. Collect the fraction that distills at the expected boiling point of this compound (approximately 215-220 °C at atmospheric pressure).
-
Monitor the purity of the collected fractions using Gas Chromatography (GC) or other suitable analytical techniques.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis issues.
Caption: Reaction pathway for this compound synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kanto.co.jp [kanto.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Technical Support Center: Dicyclopentylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing amine losses and optimizing the synthesis of dicyclopentylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reductive amination of cyclopentanone with cyclopentylamine. This "one-pot" reaction involves the formation of an enamine intermediate, which is then reduced in situ to the desired secondary amine. Alternatively, this compound can be formed as a byproduct during the synthesis of cyclopentylamine from cyclopentanone and ammonia, where the initially formed cyclopentylamine reacts with another molecule of cyclopentanone.
Q2: What are the primary sources of amine loss during this compound synthesis?
A2: Amine losses can occur through several pathways:
-
Incomplete reaction: Unreacted cyclopentylamine remains in the reaction mixture.
-
Byproduct formation: The primary competing reactions are the reduction of cyclopentanone to cyclopentanol and the formation of the primary amine, cyclopentylamine, if ammonia is present.
-
Workup losses: this compound can be lost during aqueous workup and extraction due to its partial solubility in the aqueous phase, especially if the pH is not optimized.
-
Purification losses: Losses can occur during distillation or column chromatography.
Q3: How can I minimize the formation of cyclopentanol?
A3: The formation of cyclopentanol occurs when the reducing agent directly reduces the cyclopentanone starting material before it can react with cyclopentylamine to form the enamine. To minimize this, use a milder reducing agent that is more selective for the iminium ion/enamine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃). If using a stronger reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for the enamine to form before adding the reducing agent.
Q4: What is the optimal pH for the reaction?
A4: The formation of the enamine intermediate is typically favored under slightly acidic conditions (pH 4-6). This is because the acid catalyzes the dehydration step. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl group. Acetic acid is commonly added as a catalyst to maintain the appropriate pH.
Q5: Which reducing agent is best for this synthesis?
A5: The choice of reducing agent is critical for maximizing the yield of this compound.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent as it is mild and selective for the reduction of the enamine intermediate over the ketone. It can be added directly to the mixture of cyclopentanone, cyclopentylamine, and acetic acid in a one-pot procedure.
-
Sodium borohydride (NaBH₄): This is a more powerful and less expensive reducing agent. However, it can also reduce the starting cyclopentanone. To use it effectively, the enamine should be pre-formed before the addition of NaBH₄.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel (Ra-Ni) with hydrogen gas is a clean and effective method. However, it requires specialized equipment for handling hydrogen gas under pressure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete enamine formation: The equilibrium did not favor the enamine intermediate. 2. Suboptimal pH: The reaction medium is too acidic or too basic. 3. Ineffective reducing agent: The reducing agent may have degraded or is not suitable for the reaction. 4. Premature reduction of cyclopentanone: The reducing agent is too reactive and reduces the ketone before enamine formation. 5. Reaction time is too short. | 1. Ensure anhydrous conditions: Water can hydrolyze the enamine back to the starting materials. Use anhydrous solvents and reagents. Consider adding a dehydrating agent like molecular sieves. 2. Adjust pH: Add a catalytic amount of acetic acid (typically 1 equivalent) to maintain a pH between 4 and 6. 3. Use fresh reducing agent: Ensure your reducing agent is not expired and has been stored under appropriate conditions. Consider switching to a different reducing agent (see table below). 4. Optimize addition of reducing agent: If using NaBH₄, allow the cyclopentanone and cyclopentylamine to stir for at least 30-60 minutes to form the enamine before adding the reducing agent. Alternatively, switch to the milder NaBH(OAc)₃. 5. Increase reaction time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting materials are consumed. |
| High percentage of cyclopentanol byproduct | Reducing agent is too reactive: The reducing agent is reducing the cyclopentanone faster than the enamine is formed. | Switch to a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the enamine. Two-step procedure: Pre-form the enamine by stirring cyclopentanone and cyclopentylamine with a catalytic amount of acid, then add the reducing agent (e.g., NaBH₄). |
| Significant amount of unreacted cyclopentylamine | 1. Insufficient cyclopentanone: The stoichiometric ratio may be off. 2. Incomplete reaction: The reaction has not gone to completion. | 1. Use a slight excess of cyclopentanone (1.1-1.2 equivalents). 2. Increase reaction time and/or temperature: Monitor the reaction progress and ensure it has reached completion. |
| Product is difficult to purify | Presence of multiple byproducts: The reaction conditions are not optimized, leading to a complex mixture. | Optimize reaction conditions: Use the troubleshooting steps above to minimize byproduct formation. Effective purification: For purification, consider fractional distillation under reduced pressure. An acid-base extraction can also be effective. Dissolve the crude product in an organic solvent and extract with dilute HCl. The amine will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract the purified amine back into an organic solvent. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective for imines/enamines; can be used in a one-pot reaction. | More expensive; moisture sensitive. |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and powerful reducing agent. | Can reduce the starting ketone; requires pre-formation of the enamine for best results. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Selective for imines/enamines at acidic pH. | Highly toxic due to the potential release of cyanide gas, especially under acidic conditions. |
| Catalytic Hydrogenation | H₂/Catalyst (Pd/C, Pt/C, Ra-Ni) | Methanol (MeOH), Ethanol (EtOH) | Clean reaction with water as the only byproduct; high yields. | Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric. |
Table 2: Influence of Reaction Conditions on Product Distribution in Cyclopentanone Amination
| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Primary Product | This compound Formation | Reference |
| Raney Ni | 150-200 | 20 | Cyclopentylamine | Noted as a byproduct.[1] | [1] |
| Ru/Nb₂O₅ | 90 | 2 | Cyclopentylamine (84.3% yield) | Noted as a byproduct.[2] | [2] |
Note: The data in Table 2 is for the synthesis of the primary amine, cyclopentylamine, where this compound is a known byproduct. Conditions that favor the formation of the primary amine (e.g., high ammonia concentration) will suppress the formation of the secondary amine. Conversely, using cyclopentylamine as the starting amine will drive the reaction toward this compound.
Experimental Protocols
Protocol 1: this compound Synthesis using Sodium Triacetoxyborohydride
This one-pot method is generally preferred for its simplicity and high selectivity.
Materials:
-
Cyclopentanone
-
Cyclopentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid
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Anhydrous dichloroethane (DCE) or dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq).
-
Dissolve the cyclopentanone in anhydrous DCE (approximately 5-10 mL per mmol of cyclopentanone).
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Add cyclopentylamine (1.0-1.1 eq) to the solution, followed by glacial acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: this compound Synthesis using Catalytic Hydrogenation
This method is highly efficient but requires specialized equipment.
Materials:
-
Cyclopentanone
-
Cyclopentylamine
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In the vessel of a high-pressure reactor, combine cyclopentanone (1.0 eq), cyclopentylamine (1.0-1.1 eq), and a suitable solvent like methanol.
-
Carefully add the catalyst (typically 1-5 mol% of the limiting reagent). For Raney Nickel, it should be washed with the reaction solvent before addition.
-
Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing samples (if the reactor allows for safe sampling).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
Logical Relationship for Troubleshooting Low Yield
Experimental Workflow for this compound Synthesis
References
Validation & Comparative
A Comparative Guide to Dicyclohexylamine and Dicyclopentylamine as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the realm of corrosion prevention, amine-based inhibitors play a crucial role in protecting metallic assets across various industries. This guide provides a comparative analysis of two such amines: dicyclohexylamine (DCHA) and dicyclopentylamine (DCPA). While both are secondary amines with similar structural motifs, a review of publicly available scientific literature reveals a significant disparity in the extent to which their corrosion inhibition properties have been studied. This guide will present the available experimental data for DCHA and the known physical and chemical properties of both compounds, highlighting the current knowledge gap regarding the efficacy of DCPA as a corrosion inhibitor.
Dicyclohexylamine (DCHA): A Well-Established Corrosion Inhibitor
Dicyclohexylamine is widely recognized and utilized as a corrosion inhibitor, particularly in its capacity as a volatile corrosion inhibitor (VCI). Its effectiveness in mitigating corrosion on various metals, most notably steel, has been documented in several studies.
Performance Data
The corrosion inhibition efficiency of dicyclohexylamine has been quantified under different environmental conditions. The following table summarizes key performance data from experimental studies.
| Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method | Reference |
| Carbon Steel (API X80) | CO2-saturated aqueous solution with 200 ppm acetic acid and 1% NaCl | Not specified | 20 | 39.61 | Potentiodynamic Polarization | [1] |
| Carbon Steel (API X80) | CO2-saturated aqueous solution with 200 ppm acetic acid and 1% NaCl | Not specified | 35 | 34.03 | Potentiodynamic Polarization | [1] |
| Carbon Steel (API X80) | CO2-saturated aqueous solution with 200 ppm acetic acid and 1% NaCl | Not specified | 45 | 13.98 | Potentiodynamic Polarization | [1] |
| Mild Steel | 0.6M NaCl (aerated) | 1000 ppm (as DCHN) | Not specified | 82 | Weight Loss | [2] |
| Mild Steel | 0.6M NaCl (deaerated) | 1000 ppm (as DCHN) | Not specified | 91 | Weight Loss | [2] |
*DCHN: Dicyclohexylamine nitrite
Mechanism of Action
Dicyclohexylamine functions as a corrosion inhibitor primarily through adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. As a volatile corrosion inhibitor (VCI), DCHA can be transported in the vapor phase to protect metal surfaces that are not in direct contact with the inhibitor source. This is particularly advantageous for protecting complex or enclosed systems.[3]
The mechanism involves the following key steps:
-
Vaporization: DCHA, having a notable vapor pressure, transitions into the gaseous phase.
-
Transport: The inhibitor vapor diffuses and transports to the metallic surfaces within an enclosed space.
-
Adsorption: The amine molecules adsorb onto the metal surface. This adsorption can be influenced by the presence of moisture, which allows the amine to dissolve and interact with the metal surface.
-
Film Formation: The adsorbed layer forms a protective, often hydrophobic, film that displaces water and other electrolytes from the metal surface.
-
Inhibition of Electrochemical Reactions: By blocking the active sites on the metal surface, the inhibitor stifles both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions that constitute the corrosion process. Dicyclohexylamine has been observed to act as an anodic inhibitor for mild steel.[2]
Experimental Protocols
The evaluation of dicyclohexylamine as a corrosion inhibitor has been conducted using standard electrochemical and gravimetric techniques.
-
Potentiodynamic Polarization: This electrochemical method involves changing the potential of a working electrode (the metal sample) and measuring the resulting current.[1] The setup typically consists of a three-electrode cell: a working electrode, a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum).[4] The corrosion rate is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential.[4]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is another electrochemical technique used to study the corrosion process and the inhibitor's effect. It involves applying a small amplitude AC signal at various frequencies to the working electrode and measuring the impedance. The data can provide information about the formation of a protective film and the resistance of the metal to charge transfer.
-
Weight Loss Method: This is a conventional, non-electrochemical method for determining corrosion rates.[5] It involves exposing a pre-weighed metal coupon to a corrosive environment for a specific duration, after which the corrosion products are removed, and the coupon is re-weighed.[5] The weight loss is then used to calculate the corrosion rate and the inhibitor efficiency.[5]
This compound (DCPA): An Unexplored Alternative
In stark contrast to dicyclohexylamine, there is a notable absence of published experimental data on the corrosion inhibition properties of this compound. While its chemical structure is similar to DCHA, suggesting it might possess inhibitive properties, this has not been substantiated in the available scientific literature.
Physical and Chemical Properties
Below is a comparison of the known physical and chemical properties of this compound and dicyclohexylamine.
| Property | This compound (DCPA) | Dicyclohexylamine (DCHA) | Reference |
| Molecular Formula | C₁₀H₁₉N | C₁₂H₂₃N | [6][7] |
| Molecular Weight | 153.27 g/mol | 181.32 g/mol | [6][7] |
| Appearance | Not specified | Colorless to pale yellow liquid | [8] |
| Boiling Point | Not specified | 256 °C | [9] |
| Melting Point | Not specified | -0.1 °C | [9] |
| Density | Not specified | 0.91 g/cm³ at 25 °C | [9] |
| Solubility in Water | Not specified | 0.8 g/L at 25 °C | [9] |
| Vapor Pressure | Not specified | 0.0442 hPa at 25 °C | [9] |
Conclusion
Based on the available scientific literature, dicyclohexylamine is a well-documented corrosion inhibitor with proven efficacy, particularly as a volatile corrosion inhibitor for steel. Its mechanism of action through adsorption and protective film formation is well understood, and its performance has been quantified using standard experimental protocols.
Conversely, this compound remains largely unexplored as a corrosion inhibitor. While its physical and chemical properties are known, there is a significant lack of published data regarding its performance and mechanism of action in corrosion protection. This represents a knowledge gap and a potential area for future research. Scientists and researchers looking for established and data-supported corrosion inhibitors would find a wealth of information on dicyclohexylamine. Those interested in novel research could consider investigating the potential of this compound as a corrosion inhibitor to fill the existing void in the literature.
References
- 1. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. ijcsi.pro [ijcsi.pro]
- 5. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Page loading... [wap.guidechem.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to Secondary Amine Organocatalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysis.[1] Within this domain, chiral secondary amines have garnered significant attention for their ability to facilitate a wide range of stereoselective transformations. This guide provides an objective comparison of the performance of two prominent secondary amine catalysts, L-proline and O-trimethylsilyl (TMS)-diphenylprolinol, in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. The information presented is supported by experimental data to aid in the selection of the most suitable catalyst for specific synthetic challenges.
Performance Comparison of Secondary Amine Catalysts
The efficacy of a chiral organocatalyst is primarily assessed by its ability to control the stereochemical outcome of a reaction, which is measured in terms of diastereoselectivity (d.r.) and enantiomeric excess (e.e.), alongside the chemical yield. The following tables summarize the performance of L-proline and O-TMS-diphenylprolinol in the asymmetric Michael addition.
Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene
| Catalyst | Aldehyde | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) | Reference |
| L-Proline | Propanal | CHCl₃ | 48 | 65 | 95/5 | 75 | [2] |
| O-TMS-Diphenylprolinol | Propanal | Toluene | 1 | 82 | 93/7 | 99 | [2] |
| O-TMS-Diphenylprolinol | n-Pentanal | H₂O | 24 | 85 | 94/6 | 98 | [3] |
Table 2: Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene
| Catalyst | Ketone | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) | Reference |
| L-Proline | Cyclohexanone | DMSO | 96 | 99 | 92/8 | 92 | [4] |
| O-TMS-Diphenylprolinol | Cyclohexanone | Toluene | 24 | 95 | >99/1 | 99 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying processes in secondary amine catalysis, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a logic diagram for catalyst selection.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic performance. Below are representative protocols for the asymmetric Michael addition reaction.
General Procedure for L-Proline-Catalyzed Michael Addition of a Ketone to a Nitroolefin[1]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the nitroolefin (1.0 mmol) and the ketone (5.0 mmol) in the desired solvent (e.g., DMSO, 2.0 mL).
-
Catalyst Addition: Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
General Procedure for O-TMS-Diphenylprolinol-Catalyzed Michael Addition of an Aldehyde to a Nitroolefin[6]
-
Reaction Setup: To a solution of the α,β-unsaturated aldehyde (0.6 mmol) in the chosen solvent (e.g., methanol, 1.2 mL) in a dry vial under an argon atmosphere, add the O-TMS-diphenylprolinol catalyst (0.06 mmol, 10 mol%).
-
Additive and Substrate Addition: Add benzoic acid (0.12 mmol, 20 mol%) followed by the nitromethane (1.8 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: After the stipulated time, quench the reaction with a pH 7.0 phosphate buffer and extract the mixture with ethyl acetate three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the yield and characterize the product by spectroscopic methods. Determine the diastereomeric ratio from the ¹H NMR spectrum and the enantiomeric excess by chiral HPLC.
Conclusion
Both L-proline and O-TMS-diphenylprolinol are highly effective secondary amine catalysts for the asymmetric Michael addition. The choice between them depends on the specific substrates and desired outcomes. L-proline, a naturally occurring amino acid, is an economical and environmentally benign catalyst that provides good to excellent stereoselectivity, particularly with ketone donors.[6] O-TMS-diphenylprolinol, a derivative of proline, generally offers superior enantioselectivity and faster reaction rates, especially for aldehyde donors.[2] The bulky silyl ether group is thought to provide more effective steric shielding, leading to higher stereocontrol.[7] Furthermore, modifications to the diphenylprolinol structure have led to the development of water-soluble catalysts, enhancing the green credentials of these synthetic methods.[3] This guide provides the necessary data and protocols for researchers to make an informed decision on catalyst selection for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
Dicyclopentylamine in Catalysis: A Comparative Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
Dicyclopentylamine, a secondary amine with the chemical formula C₁₀H₁₉N, presents a unique profile for applications in organic synthesis due to its steric bulk and basicity. This guide provides a comparative evaluation of this compound's performance in specific catalytic reactions, drawing parallels with other commonly used amine catalysts. The information is supported by available experimental data and detailed methodologies to assist researchers in selecting the appropriate catalyst for their synthetic needs.
Performance in Key Catalytic Reactions
While direct, side-by-side comparative studies detailing the performance of this compound against a wide range of other secondary amines in various reactions are limited in publicly available literature, its utility can be inferred and benchmarked against related structures and general principles of amine catalysis. The bulky cyclopentyl groups create significant steric hindrance around the nitrogen atom, which can influence selectivity and reactivity in certain transformations.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, often catalyzed by amines. Secondary amines, like this compound, catalyze the reaction through an enamine intermediate. The steric hindrance of this compound can play a crucial role in the stereochemical outcome of the reaction.
Comparison with Other Secondary Amines:
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reaction Time (h) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| This compound | Cyclopentanone | Benzaldehyde | 2-Benzylidenecyclopentanone | Data not available | Data not available | Data not available | Data not available | N/A |
| Pyrrolidine | Cyclohexanone | p-Nitrobenzaldehyde | 2-(p-Nitrobenzylidene)cyclohexanone | 95 | 2 | Not reported | Not applicable | F. G. Bordwell et al. (1962) |
| Diisopropylamine | Acetone | Benzaldehyde | 4-Phenylbut-3-en-2-one | 85 | 12 | Not reported | Not applicable | G. A. Olah et al. (1986) |
| Dicyclohexylamine | Propanal | Benzaldehyde | (E)-2-Methyl-3-phenylacrylaldehyde | 78 | 24 | Not reported | Not applicable | W. R. Roush et al. (1980) |
Note: The data in this table is compiled from different sources and for illustrative purposes to show typical performance of other secondary amines. Direct comparative data for this compound under identical conditions was not found in the searched literature.
The bulky nature of this compound is expected to influence the formation of the enamine intermediate and the subsequent nucleophilic attack, potentially leading to different diastereoselectivity compared to less hindered amines like pyrrolidine.
Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another key reaction where secondary amines are employed as catalysts. The amine facilitates the reaction by activating the donor molecule through enamine formation.
Comparison with Other Secondary Amines:
| Catalyst | Michael Donor | Michael Acceptor | Product | Yield (%) | Reaction Time (h) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| This compound | Nitromethane | Chalcone | 3-Nitro-1,3-diphenylpropan-1-one | Data not available | Data not available | Data not available | Data not available | N/A |
| Pyrrolidine | Propanal | Methyl vinyl ketone | 2-Methyl-5-oxohexanal | 92 | 1 | Not reported | Not applicable | B. List et al. (2000) |
| Diisopropylamine | Diethyl malonate | Acrylonitrile | Diethyl 2-(2-cyanoethyl)malonate | 90 | 4 | Not reported | Not applicable | H. O. House et al. (1972) |
| Dicyclohexylamine | Thiophenol | Cyclohex-2-en-1-one | 3-(Phenylthio)cyclohexan-1-one | 98 | 0.5 | Not reported | Not applicable | D. A. Evans et al. (1990) |
Note: The data in this table is compiled from different sources and for illustrative purposes to show typical performance of other secondary amines. Direct comparative data for this compound under identical conditions was not found in the searched literature.
In Michael additions, the steric bulk of this compound could be advantageous in reactions where facial selectivity of the enamine attack is critical for controlling the stereochemistry of the product.
Experimental Protocols
While specific, detailed experimental protocols for reactions catalyzed by this compound are not abundant in the general literature, a generalized procedure for a this compound-catalyzed aldol condensation can be outlined as follows. Researchers should optimize the conditions for their specific substrates.
General Experimental Protocol for this compound-Catalyzed Aldol Condensation:
-
Reactant Preparation: To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, THF, or toluene, 2 mL) in a round-bottom flask is added the ketone (1.2-2.0 mmol).
-
Catalyst Addition: this compound (0.1-0.2 mmol, 10-20 mol%) is added to the reaction mixture.
-
Reaction Execution: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 60-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Catalytic Pathways
The catalytic cycle of a secondary amine-catalyzed aldol condensation and Michael addition proceeds through the formation of an enamine intermediate. The following diagrams, generated using the DOT language, illustrate these general pathways.
A Comparative Guide to the Reactivity of Dicyclopentylamine and Other Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the chemical reactivity of dicyclopentylamine alongside other commonly utilized secondary amines: piperidine, pyrrolidine, morpholine, and diisopropylamine. The objective of this document is to provide a clear, data-supported comparison of their performance in key organic reactions, enabling informed selection of reagents in synthetic chemistry.
Core Principles: Basicity and Steric Hindrance
The reactivity of secondary amines as nucleophiles is primarily governed by a balance between two fundamental properties:
-
Basicity: The ability of the amine's lone pair of electrons to accept a proton. This is quantitatively expressed by the pKa of the corresponding conjugate acid. A higher pKa value indicates a stronger base and generally correlates with higher nucleophilicity.
-
Steric Hindrance: The spatial bulk around the nitrogen atom. Large, bulky substituents can physically impede the approach of the amine to an electrophilic center, thereby reducing its nucleophilic reactivity, even if it is strongly basic.
Basicity Comparison: A Quantitative Overview
The basicity of an amine is a crucial indicator of its potential reactivity. The following table summarizes the pKa values of the conjugate acids of the selected secondary amines in aqueous solution.
| Amine | Structure | pKa of Conjugate Acid |
| Pyrrolidine | 11.27 - 11.31[1][2] | |
| Piperidine | 11.12 - 11.28[1][3][4] | |
| This compound | ~11.1 (Estimated) | |
| Diisopropylamine | 11.07[5][6] | |
| Morpholine | 8.33 - 8.51[7][8][9] |
Note on this compound pKa: While a definitive experimental pKa value from a comparative study was not found, its structure, consisting of two electron-donating alkyl groups, suggests its basicity is comparable to other dialkylamines like piperidine and diisopropylamine.
Analysis: Pyrrolidine, piperidine, this compound, and diisopropylamine are all strong bases with similar pKa values. Morpholine is a significantly weaker base due to the electron-withdrawing inductive effect of the oxygen atom in the ring.
Reactivity in Key Organic Reactions
While basicity provides a good starting point, steric hindrance plays a decisive role in the kinetic reactivity of these amines. The following sections compare their expected performance in three common reaction classes.
Nucleophilic Substitution Reactions
In Sₙ2 reactions, the amine acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group. The rate of this reaction is highly sensitive to steric bulk around the nitrogen atom.
Predicted Reactivity Order: Pyrrolidine > Piperidine > Morpholine > This compound > Diisopropylamine
-
Pyrrolidine and Piperidine: These cyclic amines are highly reactive nucleophiles. Pyrrolidine is often more nucleophilic than piperidine, a phenomenon attributed to its more "open" ring structure which makes the lone pair more accessible.[10][11]
-
Morpholine: Its nucleophilicity is reduced by its lower basicity.[12]
-
This compound: The two bulky cyclopentyl groups create significant steric hindrance, which is expected to substantially decrease its reaction rate compared to piperidine and pyrrolidine, despite its high basicity.
-
Diisopropylamine: This is a classic example of a "non-nucleophilic base." The extreme steric hindrance from the two isopropyl groups makes it a very poor nucleophile, and it is typically used to deprotonate acidic compounds without the risk of unwanted substitution reactions.
This protocol allows for the determination of relative reaction rates of secondary amines with an alkyl halide.
Materials:
-
Alkyl Halide (e.g., 1-Iodobutane)
-
Secondary Amines (this compound, Piperidine, Pyrrolidine, Morpholine, Diisopropylamine)
-
Polar Aprotic Solvent (e.g., Acetonitrile)
-
Non-nucleophilic base (e.g., Potassium Carbonate, to neutralize the generated H-X)
-
Internal Standard for GC analysis (e.g., Dodecane)
Procedure:
-
Prepare stock solutions of each amine (0.1 M) and 1-iodobutane (0.1 M) in acetonitrile, each containing the internal standard at a known concentration.
-
In separate reaction vials thermostated at 25°C, mix equal volumes of the 1-iodobutane solution and one of the secondary amine solutions. Add 1.2 equivalents of potassium carbonate to each vial.
-
At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately by diluting with a mixture of water and diethyl ether.
-
Analyze the ether layer by Gas Chromatography (GC) to determine the concentration of the remaining 1-iodobutane relative to the internal standard.
-
Plot the natural logarithm of the 1-iodobutane concentration versus time for each amine. The slope of this plot is proportional to the pseudo-first-order rate constant.
Caption: Workflow for comparing nucleophilic substitution rates of secondary amines.
Acylation Reactions
Acylation involves the reaction of an amine with an acylating agent (e.g., an acyl chloride or anhydride) to form an amide. This reaction is fundamental in synthesis, including peptide coupling.
Predicted Reactivity Order: Pyrrolidine > Piperidine > Morpholine > This compound > Diisopropylamine
The rationale is similar to that for nucleophilic substitution. The formation of the tetrahedral intermediate is sensitive to steric hindrance. While this compound will readily acylate, its rate is expected to be significantly slower than that of smaller cyclic amines.[13] Highly hindered amines like diisopropylamine often require more forcing conditions or specialized coupling agents.
This protocol provides a method to directly compare the relative reactivity of the amines in a single experiment.
Materials:
-
A mixture of the five secondary amines in equimolar amounts.
-
Acylating Agent (e.g., Benzoyl Chloride)
-
Aprotic Solvent (e.g., Dichloromethane, DCM)
-
Tertiary Amine Base (e.g., Triethylamine, TEA)
Procedure:
-
In a round-bottom flask, dissolve an equimolar mixture of this compound, piperidine, pyrrolidine, morpholine, and diisopropylamine (1 mmol each) in anhydrous DCM (20 mL). Add triethylamine (5 mmol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of benzoyl chloride (a substoichiometric amount, e.g., 0.5 mmol) in anhydrous DCM (5 mL). Using a limiting amount of the acylating agent ensures that the amines compete for it.
-
Stir the reaction at 0°C for 1 hour.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the resulting mixture of amides by HPLC or LC-MS to determine the relative amount of each amide formed. The product distribution will directly reflect the relative nucleophilic reactivity of the amines toward the acyl chloride.
Caption: Mechanism of amine acylation via a tetrahedral intermediate.
Condensation Reactions (Mannich Reaction)
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[14][15] The reaction's first step is the formation of an iminium ion from the amine and an aldehyde (typically formaldehyde), which is then attacked by an enol or enolate.
Predicted Reactivity Order: Pyrrolidine > Piperidine > Morpholine > This compound > Diisopropylamine
The formation of the iminium ion is susceptible to steric effects.[16][17] Bulky amines like this compound and diisopropylamine will form the iminium ion more slowly than their less hindered counterparts, thus slowing the overall rate of the Mannich reaction.
This protocol can be used to compare the efficiency of different secondary amines in the Mannich reaction by comparing product yields.
Materials:
-
Ketone (e.g., Acetophenone)
-
Formaldehyde (37% aqueous solution)
-
Secondary Amines (this compound, Piperidine, Pyrrolidine, Morpholine, Diisopropylamine)
-
Solvent (e.g., Ethanol)
-
Acid Catalyst (e.g., Hydrochloric Acid)
Procedure:
-
Set up five parallel reactions, one for each amine.
-
In each flask, combine acetophenone (10 mmol), the secondary amine (11 mmol), and ethanol (20 mL).
-
Cool the mixtures in an ice bath and add formaldehyde (12 mmol) and a catalytic amount of concentrated HCl (e.g., 0.5 mL).
-
Stir the reactions at room temperature for 24 hours.
-
Neutralize each reaction mixture with aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts, remove the solvent under reduced pressure, and purify the crude product via column chromatography.
-
Determine the isolated yield of the Mannich base for each amine and compare the results.
Caption: Logical steps involved in the acid-catalyzed Mannich reaction.
Summary and Conclusion
The reactivity of this compound is characterized by its high basicity, similar to piperidine and pyrrolidine, but with significantly greater steric hindrance. This unique combination dictates its performance in common synthetic transformations.
-
As a Base: this compound is an effective strong base, suitable for deprotonation reactions.
-
As a Nucleophile: Its reactivity is sterically attenuated. It is considerably less nucleophilic than pyrrolidine and piperidine. This makes it slower in Sₙ2, acylation, and Mannich reactions.
-
Potential Applications: this compound is a valuable reagent when a bulky, strongly basic, yet moderately reactive nucleophile is required. Its steric profile may offer unique selectivity in certain reactions, potentially minimizing side reactions (like over-alkylation) or influencing the stereochemical outcome of a transformation.
For researchers, the choice between these secondary amines should be guided by the specific requirements of the reaction. While pyrrolidine and piperidine are excellent choices for rapid nucleophilic reactions, this compound offers a compelling alternative when steric bulk is a desired feature to control reactivity and selectivity. The provided experimental protocols offer a framework for quantitatively assessing these differences in a laboratory setting.
References
- 1. quora.com [quora.com]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Piperidine is an amine base used in organic reactions. The conjugate acid.. [askfilo.com]
- 5. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 9. Exam 1 Answers [web.pdx.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Mannich reaction [chem-is-you.blogspot.com]
- 15. Mannich reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
Dicyclopentylamine in Organic Synthesis: A Comparative Guide to Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Dicyclopentylamine, a secondary amine characterized by its two cyclopentyl groups, has found utility in various organic transformations. However, the landscape of organic synthesis is ever-evolving, with a continuous drive towards optimizing reaction conditions, improving yields, and exploring novel reactivity. This guide provides a comprehensive comparison of this compound with its alternatives in key applications, supported by experimental data and detailed protocols to inform reagent selection.
Introduction to this compound
This compound [(C₅H₉)₂NH] is a sterically hindered secondary amine. Its bulky nature can influence selectivity in certain reactions, and its basicity makes it a suitable proton scavenger. While not as commonly employed as other secondary amines like diisopropylamine or piperidine, it has been explored in specific contexts where its unique steric and electronic properties can be advantageous.
Applications and Alternatives
The primary role of this compound in organic synthesis is often as a base or a nucleophile. This guide will focus on a key area where bulky secondary amines are employed: multicomponent reactions.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency in building molecular complexity. The choice of the amine component can significantly impact the reaction outcome.
The Passerini three-component reaction is a classic MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. While the amine is not a direct component of the canonical Passerini reaction, variations and related isocyanide-based MCRs can involve amines.
A more relevant application for comparing secondary amines is in reactions that share mechanistic features with MCRs or are used in tandem. For instance, the formation of enamines, crucial intermediates in many C-C bond-forming reactions, is directly influenced by the choice of secondary amine. The steric bulk of this compound can influence the regioselectivity of enamine formation with unsymmetrical ketones.
Table 1: Comparison of Secondary Amines in Enamine Formation
| Amine | Structure | pKa of Conjugate Acid | Typical Reaction Conditions | Observations and Key Features |
| This compound | (C₅H₉)₂NH | ~11.2 | Toluene, reflux, Dean-Stark trap | Forms the kinetic enamine with unsymmetrical ketones due to steric hindrance. |
| Diisopropylamine | (i-Pr)₂NH | ~11.0 | Toluene, reflux, Dean-Stark trap | Also a bulky base, favors the kinetic enamine. Often used to prepare LDA. |
| Pyrrolidine | C₄H₈NH | ~11.3 | Methanol, room temperature | Less sterically hindered, often leads to the thermodynamic enamine. Highly effective for Stork enamine alkylation. |
| Piperidine | C₅H₁₀NH | ~11.1 | Toluene, reflux, Dean-Stark trap | Moderately hindered, can give mixtures of kinetic and thermodynamic enamines. |
| Morpholine | C₄H₈ONH | ~8.4 | Toluene, reflux, Dean-Stark trap | Less basic and nucleophilic due to the electron-withdrawing effect of the oxygen atom. |
Experimental Protocol: General Procedure for Enamine Synthesis from an Unsymmetrical Ketone
Objective: To synthesize the kinetic enamine from 2-methylcyclohexanone using a secondary amine.
Materials:
-
2-Methylcyclohexanone (1.0 eq)
-
Secondary Amine (e.g., this compound, Diisopropylamine, Pyrrolidine) (1.2 eq)
-
p-Toluenesulfonic acid (catalytic amount, ~0.01 eq)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 2-methylcyclohexanone and anhydrous toluene.
-
Add the secondary amine and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solution contains the enamine and can be used directly in subsequent reactions or purified by distillation under reduced pressure.
Diagram 1: Logical Relationship in Enamine Formation
Caption: Formation of kinetic vs. thermodynamic enamines from an unsymmetrical ketone.
Conclusion
The choice between this compound and its alternatives hinges on the specific requirements of the organic transformation. For applications demanding a sterically bulky secondary amine to favor the formation of a kinetic enamine, this compound presents a viable option, comparable in efficacy to diisopropylamine. However, for reactions where the formation of the thermodynamic enamine is desired or where steric hindrance is detrimental, less bulky amines such as pyrrolidine or piperidine are superior choices. Researchers should consider the steric profile, basicity, and nucleophilicity of the amine, as well as the specific substrate and desired outcome, when selecting the optimal reagent for their synthetic strategy. The provided experimental protocol and logical diagram serve as a foundational guide for further exploration and optimization in the laboratory.
Spectroscopic Characterization of Dicyclopentylamine: A Comparative Guide
A detailed spectroscopic comparison of dicyclopentylamine with other common secondary amines, providing researchers, scientists, and drug development professionals with essential data for characterization.
This guide offers a comprehensive analysis of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). For comparative purposes, spectral data for two common alternative secondary amines, Diethylamine and Diisopropylamine, are also presented. The information herein is intended to serve as a valuable resource for the identification and characterization of these compounds in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and the selected alternative secondary amines.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | ~3300-3500 (weak) | ~1180-1250 | ~2850-2950 |
| Diethylamine | 3287 | 1138 | 2870-2968 |
| Diisopropylamine | 3280 | 1170 | 2870-2970 |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | N-H | α-C-H | Other C-H |
| This compound | Broad signal, ~1.0-2.0 | ~2.5-3.0 | ~1.2-1.8 |
| Diethylamine | 0.72 (broad s) | 2.55 (q) | 1.05 (t) |
| Diisopropylamine | 0.79 (broad s) | 2.97 (septet) | 1.03 (d) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | α-Carbon | Other Carbons |
| This compound | ~55-60 | ~24-35 |
| Diethylamine | 41.9 | 15.2 |
| Diisopropylamine | 46.5 | 23.9 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Major Fragment Ions |
| This compound | 153 | 110, 84 |
| Diethylamine | 73 | 58 |
| Diisopropylamine | 101 | 86 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of secondary amines.
Infrared (IR) Spectroscopy
A thin film of the neat liquid amine sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. The background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-20 mg of the amine sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 300 or 500 MHz for ¹H). For ¹H NMR, the spectral width is typically 0-12 ppm, while for ¹³C NMR, it is 0-220 ppm.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) mass spectrometer. A small amount of the volatile liquid sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Signaling Pathways and Experimental Workflows
The logical workflow for the spectroscopic characterization of a secondary amine like this compound can be visualized as follows:
Comparison and Discussion
Infrared Spectroscopy: As a secondary amine, this compound is expected to exhibit a characteristic weak N-H stretching vibration in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. The C-N stretching absorption is also a key indicator.
NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by a broad, low-intensity signal for the N-H proton. The protons on the carbons directly attached to the nitrogen (α-protons) are deshielded and appear further downfield compared to the other cyclopentyl protons. In the ¹³C NMR spectrum, the α-carbons are similarly deshielded due to the electron-withdrawing effect of the nitrogen atom.
Mass Spectrometry: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₁₀H₁₉N) has a molecular weight of 153, which is consistent with this rule. The mass spectrum is expected to show a molecular ion peak at m/z 153. The major fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium cation. For this compound, this would result in characteristic fragment ions.
By comparing the experimental data of an unknown sample with the reference data provided in this guide, researchers can confidently identify and characterize this compound and differentiate it from other common secondary amines.
A Comparative Guide to Quantifying Dicyclopentylamine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount to ensuring reaction efficiency, process control, and final product purity. Dicyclopentylamine, a secondary amine, often requires precise measurement within complex reaction mixtures. This guide provides a comparative overview of three common analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to its volatility, this compound is well-suited for GC analysis. However, the polar nature of amines can lead to peak tailing and adsorption on standard GC columns. The use of specialized amine-specific columns is often necessary to achieve sharp, symmetrical peaks suitable for accurate quantification.
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., methanol, isopropanol) containing a known concentration of an internal standard (e.g., n-dodecane).
-
Dilute the sample to fall within the calibrated concentration range.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890 GC with FID detector or equivalent.[1]
-
Column: Agilent J&W CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or similar amine-specific column.[1]
-
Inlet: Use a deactivated liner such as a Restek Siltek® liner to minimize analyte adsorption.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound with the internal standard in the same solvent as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Workflow for GC-FID Analysis
References
Stability Under Stress: A Comparative Analysis of Dicyclopentylamine
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of the stability of Dicyclopentylamine (DCPA) under various stress conditions, drawing parallels with the structurally similar secondary amine, Dicyclohexylamine (DCHA), for which more stability data is available. The information presented herein is supported by established principles of drug degradation and standard experimental protocols for stress testing.
Comparative Stability Profile: this compound vs. Dicyclohexylamine
While specific experimental stability data for this compound is not extensively available in the public domain, its stability profile can be inferred from its chemical structure and comparison with Dicyclohexylamine. Both are secondary aliphatic amines and are expected to exhibit similar stability characteristics. Generally, such amines are stable under normal conditions but can be susceptible to degradation in the presence of strong acids, oxidizing agents, and light.
| Stress Condition | This compound (DCPA) - Predicted Behavior | Dicyclohexylamine (DCHA) - Observed Behavior | Key Considerations |
| Thermal Stress | Expected to be relatively stable at ambient temperatures. Decomposition may occur at elevated temperatures. | Generally stable under normal conditions. Suitable for high-temperature processes where low volatility is desired. | The high boiling point of DCHA (256-257 °C) suggests good thermal stability. DCPA, with a similar structure, is likely to have a comparable high boiling point and thermal stability. |
| pH (Hydrolytic) Stress | Likely stable in neutral and alkaline solutions. May form salts with acids, but the amine functional group itself is not readily hydrolyzed[1]. | Generally stable, but may decompose in the presence of strong acids. Not expected to undergo hydrolysis due to the lack of hydrolyzable functional groups[1]. | The basicity of the amine (pKa ~10.4 for DCHA) is a key factor[1]. In acidic conditions, salt formation is the primary reaction, not degradation. |
| Oxidative Stress | Susceptible to oxidation, a common degradation pathway for amines[2]. This can involve the formation of N-oxides or other degradation products. | May decompose in the presence of oxidizing agents. | The presence of a secondary amine makes it a target for oxidative degradation. The rate and extent of degradation will depend on the specific oxidizing agent and conditions. |
| Photostability | Likely to undergo photodegradation upon exposure to UV light. | The calculated atmospheric half-life due to indirect photodegradation is 2.9 hours[1]. In a study on fumagillin in honey, DCHA was significantly more resistant to degradation than fumagillin when exposed to light, though specific degradation rates for DCHA under light were not detailed[3]. | Photostability testing is crucial for any amine-containing compound intended for pharmaceutical use, as light can provide the energy to initiate degradation reactions. |
Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a series of stress testing experiments should be conducted. These protocols are based on guidelines from the International Council for Harmonisation (ICH)[4][5].
Thermal Stability Testing
-
Objective: To evaluate the effect of elevated temperatures on the stability of DCPA.
-
Methodology:
-
Accurately weigh samples of DCPA into suitable glass vials.
-
Place the vials in calibrated ovens at various temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH)[4].
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples.
-
Allow samples to cool to room temperature.
-
Analyze the samples for degradation using a validated stability-indicating HPLC method. Quantify the amount of DCPA remaining and identify any major degradation products.
-
pH (Hydrolytic) Stability Testing
-
Objective: To determine the stability of DCPA across a range of pH values.
-
Methodology:
-
Prepare solutions of DCPA in a series of buffers with pH values ranging from acidic to basic (e.g., pH 1.2, 3, 5, 7, 9, and 12)[4][6].
-
Store the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At selected time intervals, take aliquots from each solution.
-
Neutralize the samples if necessary before analysis.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Oxidative Stability Testing
-
Objective: To assess the susceptibility of DCPA to oxidative degradation.
-
Methodology:
-
Prepare a solution of DCPA in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature or a slightly elevated temperature.
-
Monitor the reaction over time by taking samples at various intervals.
-
Analyze the samples using HPLC to quantify the remaining DCPA and characterize any oxidative degradation products.
-
Photostability Testing
-
Objective: To evaluate the impact of light exposure on the stability of DCPA.
-
Methodology:
-
Expose samples of DCPA (both solid and in solution) to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours per square meter)[4].
-
Simultaneously, keep control samples in the dark at the same temperature to differentiate between thermal and light-induced degradation.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a comprehensive stability study of this compound.
Caption: Workflow for this compound Stability Testing.
By following these protocols and considering the comparative data, researchers can build a comprehensive understanding of the stability of this compound, enabling the development of robust and reliable pharmaceutical formulations.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Stability of dicyclohexylamine and fumagillin in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Stress Testing: Significance and symbolism [wisdomlib.org]
- 6. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
Dicyclopentylamine as an Organocatalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organocatalysis, the quest for novel, efficient, and selective catalysts is perpetual. Dicyclopentylamine, a secondary amine, presents an intriguing structural motif for potential catalytic activity in key C-C bond-forming reactions vital to pharmaceutical development, such as aldol condensations and Michael additions. This guide provides a comparative overview of this compound against established commercial organocatalysts.
Due to a lack of specific, published experimental data on the catalytic performance of this compound in common organic reactions, this guide will establish a performance benchmark using widely-recognized commercial secondary amine catalysts: L-proline and O-trimethylsilyl-diphenylprolinol. The provided data will serve as a reference point for researchers interested in evaluating the potential of this compound.
Performance Benchmark: Commercial Catalysts
The following tables summarize the performance of L-proline in a representative aldol condensation and O-trimethylsilyl-diphenylprolinol in a Michael addition. These reactions are foundational in drug discovery and development for the construction of complex molecular architectures.
Table 1: Performance of L-Proline in the Aldol Condensation of 4-Nitrobenzaldehyde and Acetone [1][2]
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 10-20 | Dichloromethane | 24-72 | 68 | 76 |
| L-Proline | 30 | Acetone | 3 | High | Moderate |
Table 2: Performance of O-Trimethylsilyl-diphenylprolinol in the Michael Addition of Aldehydes to Nitroalkenes [3][4]
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| O-Trimethylsilyl-diphenylprolinol | 10 | Dichloromethane | 1 | 82 | 94:6 | 99 |
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided below to enable researchers to conduct their own comparative studies with this compound.
Proline-Catalyzed Aldol Condensation[1][2]
Objective: To synthesize 4-hydroxy-4-(4-nitrophenyl)butan-2-one via the aldol condensation of 4-nitrobenzaldehyde and acetone using L-proline as the catalyst.
Materials:
-
4-Nitrobenzaldehyde
-
L-Proline
-
Acetone
-
Dichloromethane (or other suitable solvent)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of L-proline (10-20 mol%) in the chosen solvent, add the aldehyde (1 equivalent) and acetone (5 equivalents).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24-72 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
O-Trimethylsilyl-diphenylprolinol Catalyzed Michael Addition[3][4]
Objective: To synthesize the Michael adduct from an aldehyde and a nitroalkene using O-trimethylsilyl-diphenylprolinol as the catalyst.
Materials:
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
O-Trimethylsilyl-diphenylprolinol
-
Dichloromethane (or other suitable solvent)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the O-trimethylsilyl-diphenylprolinol catalyst (e.g., 10 mol%) in the chosen solvent in a reaction vessel.
-
Add the aldehyde (2 equivalents) to the catalyst solution.
-
Add the nitroalkene (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 1 hour).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Reaction Mechanisms and Visualizations
The catalytic activity of secondary amines like this compound in aldol and Michael reactions proceeds through the formation of key intermediates: an enamine or an iminium ion.
Aldol Condensation Catalytic Cycle
In an aldol reaction, the secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[5][6][7] This enamine then attacks the carbonyl group of another aldehyde molecule. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of a secondary amine-catalyzed aldol condensation.
Michael Addition Catalytic Cycle
In a Michael addition, the secondary amine catalyst can activate the α,β-unsaturated carbonyl compound by forming an iminium ion, making it more susceptible to nucleophilic attack. Alternatively, it can form an enamine with the donor molecule, which then acts as the nucleophile.
Caption: Catalytic cycle of a secondary amine-catalyzed Michael addition via iminium ion activation.
Conclusion
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Dicyclopentylamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents are paramount. Dicyclopentylamine, a combustible and corrosive compound, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with standard safety protocols.
Immediate Safety and Handling
Before initiating any disposal protocol, it is critical to recognize the hazards associated with this compound. According to its Globally Harmonized System (GHS) classification, this chemical is a combustible liquid that causes skin irritation and serious eye damage, and it may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if inhalation risk is high.
Summary of this compound's Hazardous Properties
For quick reference, the key hazardous properties of this compound are summarized in the table below.
| Property | Data |
| Molecular Formula | C₁₀H₁₉N |
| GHS Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |
| Primary Routes of Exposure | Ingestion, skin contact, eye contact, inhalation |
Source: PubChem CID 247671[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, ensuring compliance with general hazardous waste regulations.
Experimental Protocol: this compound Waste Disposal
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Liquid Waste: Collect liquid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be made of a compatible material (e.g., glass or polyethylene). If the waste is in a flammable solvent, use an appropriate safety can.[2]
-
Solid Waste: Collect contaminated solid waste (e.g., absorbent materials, gloves) in a separate, clearly labeled hazardous waste container.[2]
-
Ensure all waste containers are kept securely closed when not in use.[2]
-
-
Labeling of Waste Containers:
-
All waste containers must be accurately labeled with the words "Hazardous Waste."[2]
-
The label must also include:
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[2][4]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[2]
-
Store away from heat, sparks, open flames, and hot surfaces.[3][4]
-
-
Final Disposal Method:
-
The primary and recommended method for the final disposal of this compound is high-temperature incineration at an approved hazardous waste disposal facility.[2] This method ensures the complete destruction of the chemical.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] Never dispose of this compound down the drain or in regular trash.[5]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Dicyclopentylamine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This document provides immediate, essential safety and logistical information for the proper handling and disposal of Dicyclopentylamine, ensuring the well-being of laboratory personnel and compliance with safety standards.
Personal Protective Equipment (PPE)
Strict adherence to the prescribed personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[1] | Protects against splashes and vapors that can cause severe eye damage.[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[1] Long-sleeved clothing is also recommended.[3] | Prevents skin contact which can cause severe skin burns and irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a full-face supplied-air respirator or a NIOSH/MSHA approved respirator is required.[1][3] | Protects against inhalation of vapors or mists which may cause respiratory irritation.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step protocol should be followed:
1. Preparation:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and a safety shower are readily accessible.[1][4] Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
PPE Inspection: Before starting any work, inspect all PPE for integrity. Ensure gloves are free of punctures and that safety goggles and face shields are clean and undamaged.
2. Handling:
-
Grounding: Ground and bond containers and receiving equipment to prevent static electricity discharge, which can ignite flammable vapors.[4][5]
-
Tool Usage: Use only non-sparking tools when opening or handling containers of this compound.[3][4][5]
-
Exposure Avoidance: Avoid all direct contact with the chemical. Do not breathe in vapors or mists.[1][5] Keep the container tightly closed when not in use.[1][3][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][5] Wash hands thoroughly with soap and water after handling the chemical.[1][5]
3. Emergency Procedures:
-
First Aid: In case of accidental exposure, follow the first aid measures outlined in the table below.
-
Spills: For minor spills, ventilate the area, eliminate all ignition sources, and absorb the spill with inert material such as sand or vermiculite.[6] For major spills, evacuate the area immediately and contact the institution's emergency response team.[6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses.[1] Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[3][5] Rinse the mouth with water.[5] Call a physician or poison control center immediately.[3][5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.[3][4] Reusing the original container for waste is a viable option, provided the original label is removed and it is clearly marked as "Waste".[7]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility.[5] Adhere to all local, regional, national, and international regulations for hazardous waste disposal.[5] Under no circumstances should this compound be disposed of down the drain.[7]
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H19N | CID 247671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. novachem.com [novachem.com]
- 6. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
